molecular formula C4H9Br2NO2 B080427 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide CAS No. 15159-65-6

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Número de catálogo: B080427
Número CAS: 15159-65-6
Peso molecular: 262.93 g/mol
Clave InChI: JDLMXICGDYZOJH-DFWYDOINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a useful research compound. Its molecular formula is C4H9Br2NO2 and its molecular weight is 262.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369967
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15159-65-6
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, biological significance, and safety information for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral amino acid derivative notable for the presence of a bromine atom on the side chain.[1][2] This feature makes it a versatile intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[2] It typically appears as a white to light yellow or light brown crystalline powder.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15159-65-6[3][5][6]
Molecular Formula C₄H₉Br₂NO₂[1][3][6]
Molecular Weight 262.93 g/mol [1][5][6]
Melting Point 189 °C (decomposes)[4][5]
Optical Activity [α]20/D +16° (c=1 in methanol)[4][5]
Solubility Soluble in water.[1] Slightly soluble in DMF and Methanol.[4]
Appearance White to light yellow crystalline powder[1][3]
SMILES String Br.N--INVALID-LINK--C(O)=O[5]
InChI Key JDLMXICGDYZOJH-DFWYDOINSA-N[5][6]

Biological and Chemical Significance

This compound serves as a valuable building block in medicinal chemistry and biochemical research.[1][2]

  • Neurotransmitter Analog: Due to its structural similarity to γ-aminobutyric acid (GABA), it is studied as a GABA analog.[1] It has the potential to interact with GABA receptors, making it a useful tool for investigating GABAergic signaling pathways in the central nervous system.[1]

  • Intermediate for SAM Synthesis: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a crucial substance involved in over 40 biochemical reactions in the human body, including transmethylation and transaminopropylation.[2][3]

  • Precursor for Unnatural Amino Acids: The reactive bromine atom can be substituted to create a variety of conformationally restricted GABA analogues and other unnatural amino acids, such as L-selenomethionine, which has demonstrated anti-cancer properties.[1][3]

  • Enzyme Studies: It can be used as a substrate or inhibitor to study the activity, function, and inhibition mechanisms of specific enzymes involved in amino acid metabolism.[1]

Applications_in_Research Logical Workflow of Research Applications cluster_B Synthesis Applications cluster_C Functional Studies cluster_D Enzymology A (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide B Medicinal Chemistry & Drug Development A->B C Neuroscience Research A->C D Biochemical Research A->D B1 Synthesis of S-adenosyl-L-methionine (SAM) B->B1 B2 Creation of Unnatural Amino Acids (e.g., L-selenomethionine) B->B2 B3 Development of Conformationally Restricted GABA Analogues B->B3 C1 Studying GABAergic Signaling Pathways C->C1 C2 Investigating Neurotransmitter Function C->C2 D1 Enzyme Inhibition Studies D->D1 D2 Substrate for Specific Enzymes D->D2

Caption: Logical workflow of research applications.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, often starting from readily available chiral precursors like L-homoserine or L-methionine.[3][7]

Method 1: Synthesis from L-Homoserine [3]

  • Reaction Setup: In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

  • Acid Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heating: Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.

  • Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is then purified by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a white crystalline powder.

Method 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride [7]

  • Reaction Setup: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

  • Isolation: Cool the reaction mixture to room temperature while stirring.

  • Filtration: Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Drying: Dry the solid under vacuum to obtain the final product.

Method 3: Synthesis from L-Methionine [3] This multi-step "two-pot" synthesis involves methylation, hydrolysis, dehydration ring-closing, and bromo ring-opening.

  • Methylation: Add 50.0 g (0.335 mol) of L-methionine to a mixture of 467 mL purified water, 67 mL methanol, and 50 mL (0.807 mol) methyl iodide in a 1 L flask. Stir at room temperature for 24 hours.

  • Hydrolysis: After monitoring the reaction with Thin Layer Chromatography (TLC), separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat in an oil bath at 130°C for 6 hours while distilling off methanol and water.

  • Subsequent Steps: The process continues with further reactions involving hydrochloric acid and hydrogen peroxide to eventually yield the target compound.[3]

Synthesis_Pathway Simplified Synthesis Pathways A L-Homoserine R1 HBr in Acetic Acid 75°C, 6h A->R1 B L-(+)-α-amino-γ-butyrolactone hydrochloride R2 HBr in Acetic Acid 70°C, 9h B->R2 C L-Methionine R3 Multi-step process: 1. Methylation 2. Hydrolysis 3. Ring closing/opening C->R3 D Target Compound: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide R1->D R2->D R3->D

Caption: Simplified synthesis pathways.

Safety and Handling

This compound is classified as an irritant.[6][8] Appropriate safety precautions must be taken during handling.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H315Causes skin irritation.[5][6][8]
H319Causes serious eye irritation.[5][6][8]
H335May cause respiratory irritation.[5][6][8]
Precautionary P261Avoid breathing dust.[5][6]
P280Wear protective gloves/eye protection/face protection.[5][8]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[6]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[6][8]

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this chemical.[5] Work should be conducted in a chemical fume hood.[9]

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4][9] The compound is reported to be moisture-sensitive, hygroscopic, and unstable in solution.[4]

References

In-Depth Analysis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed breakdown of the molecular weight for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a compound relevant to researchers and professionals in the fields of neuroscience and medicinal chemistry. It is noted for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1].

Molecular Composition and Weight

The chemical formula for this compound is C₄H₉Br₂NO₂[1][2][3]. Its linear formula is BrCH₂CH₂CH(NH₂)CO₂H · HBr. The molecular weight of this compound is 262.93 g/mol [1][3][4][5].

A detailed calculation based on the atomic weights of its constituent elements is presented below.

Element Symbol Atom Count Atomic Weight ( g/mol ) Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH91.0089.072
BromineBr279.904159.808
NitrogenN114.00714.007
OxygenO215.99931.998
Total 18 262.929

Note: Atomic weights are based on IUPAC standard values. The sum may vary slightly from reported values due to rounding.

Logical Relationship of Molecular Weight Calculation

The final molecular weight is the summation of the mass of each element multiplied by the number of atoms of that element present in the chemical formula. This relationship is visualized in the following diagram.

G cluster_elements Constituent Elements cluster_sum Summation cluster_result Final Molecular Weight C Carbon (C) 4 x 12.011 Sum + C->Sum H Hydrogen (H) 9 x 1.008 H->Sum Br Bromine (Br) 2 x 79.904 Br->Sum N Nitrogen (N) 1 x 14.007 N->Sum O Oxygen (O) 2 x 15.999 O->Sum MW Total MW 262.93 g/mol Sum->MW

Caption: Calculation workflow for the molecular weight of C₄H₉Br₂NO₂.

Disclaimer: This document provides the calculated molecular weight based on publicly available chemical data. It does not include experimental protocols or a full technical whitepaper, as the generation of such content is beyond the current capabilities of this service.

References

A Technical Guide to the Solubility of (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information and presenting a detailed, best-practice experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and formulation science.

Introduction

This compound is a chiral amino acid derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its solubility in organic solvents is a fundamental physical property that dictates its utility in synthetic reactions, purification processes, and formulation development. Understanding its solubility profile is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing suitable drug delivery systems.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents within scientific literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility DescriptionSource(s)
Methanol (MeOH)Soluble, Slightly Soluble[2]
Dimethylformamide (DMF)Slightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
Ethanol (EtOH)Less soluble than in water

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between researchers and contexts. Therefore, for any critical application, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is a synthesis of established methods, such as the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[3][4]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved. Record the exact mass of the compound added.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solvent categories based on the available qualitative data.

experimental_workflow start Start prep_standards Prepare Standard Solutions start->prep_standards add_excess Add Excess Solid Compound to Vial start->add_excess analyze Analyze via HPLC (or other method) prep_standards->analyze add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant settle->filter dilute Dilute Saturated Solution filter->dilute dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining thermodynamic solubility.

solubility_categories cluster_solvents Solubility of (S)-(+)-2-Amino-4-bromobutyric acid HBr Soluble Soluble Methanol Methanol Soluble->Methanol Slightly_Soluble Slightly Soluble DMF DMF Slightly_Soluble->DMF DMSO DMSO Slightly_Soluble->DMSO Less_Soluble Less Soluble Ethanol Ethanol Less_Soluble->Ethanol

Caption: Logical categorization of solvents based on qualitative solubility.

References

An In-depth Technical Guide on the Purity and Assay of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, assay, and analytical methodologies for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. This compound is a significant building block in medicinal chemistry, particularly as a key intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a vital substance in numerous biochemical pathways.[1][2] Its trifunctional nature, featuring amino, carboxylic acid, and reactive bromo groups, makes it a versatile precursor for creating unnatural amino acids and complex bioactive molecules.[1]

Physicochemical and General Properties

This compound is a chiral amino acid derivative that typically appears as a white to light yellow crystalline powder.[1][3] It is soluble in water and various organic solvents.[3]

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[1][3][4][5]
Molecular Weight 262.93 g/mol [1][3][4][5][6]
CAS Number 15159-65-6[1][2][3][6]
Appearance White crystalline powder[1][2]
Melting Point 189 °C (decomposes)[1][6]
Optical Activity [α]20/D +16° (c = 1 in methanol)[6]
InChI Key JDLMXICGDYZOJH-DFWYDOINSA-N[3][6]
Purity and Assay Specifications

The purity of this compound can vary between suppliers. Commercially available grades typically range from 95% to over 98% purity.

Purity / AssaySource / Supplier
98.0+%TCI America (via Fisher Scientific)[7]
97%Sigma-Aldrich[6]
95%Synblock[5]
≥95%Santa Cruz Biotechnology (for Fmoc-derivative)[8]
95% (typical)BenchChem[9]

Experimental Protocols

Synthesis Methodologies

The synthesis of this compound often starts from readily available chiral precursors like L-methionine or L-homoserine.[9]

Method 1: Synthesis from L-Methionine

This process involves methylation, hydrolysis, dehydration ring-closing to form an intermediate, and subsequent bromo ring-opening.[2]

  • Step 1: Intermediate Synthesis (L-(+)-α-amino-γ-butyrolactone hydrochloride)

    • In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.[9]

    • Stir the mixture at room temperature for 24 hours.[9]

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).[2][9]

    • After the reaction, separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat to distill off methanol and water.[2]

  • Step 2: Synthesis of this compound

    • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the L-(+)-α-amino-γ-butyrolactone hydrochloride intermediate to 105 mL of a 33.7% hydrogen bromide solution in acetic acid.[9]

    • Stir the mixture at room temperature for 30 minutes.[9]

    • Heat the reaction to 70°C and maintain for 9 hours.[9]

    • Cool the mixture to room temperature while stirring, which will cause the product to precipitate.[9]

    • Filter the precipitate, wash the filter cake with diethyl ether, and dry the solid under a vacuum to yield the final product.[9]

Method 2: Synthesis from L-Homoserine

  • In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.[9]

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.[9]

  • Heat the mixture in an oil bath at 75°C for 6 hours.[9]

  • After cooling to room temperature, concentrate the solution under reduced pressure to remove excess acid and obtain the crude product.[9]

  • The crude product can be further purified via column chromatography.[2][9]

Synthesis_Workflow cluster_methionine Synthesis from L-Methionine start_end start_end process process intermediate intermediate A0 L-Methionine A1 Methylation & Hydrolysis A0->A1 A2 L-(+)-α-amino-γ- butyrolactone HCl A1->A2 A3 Bromo Ring-Opening (HBr in Acetic Acid) A2->A3 A4 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide A3->A4

Caption: Synthesis workflow from L-Methionine.

Analytical and Assay Protocols

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and assay of this compound.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of amino acids. Due to the lack of a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection.[10]

  • Derivatization: A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) for primary amines.[10] This reaction is rapid and automated, making it suitable for high-throughput analysis.[10]

    • Reagent Preparation: Prepare a 0.2 M borate buffer. Dissolve mercaptopropionic acid (MPA) and OPA in the buffer.[10]

    • Automated Procedure: In an autosampler vial, mix 10 µL of the sample solution with a 45 µL mixture of MPA/OPA solution and 45 µL of the borate buffer.[10]

    • After a 1-minute reaction time, inject a small volume (e.g., 1 µL) into the HPLC system.[10]

  • Chromatographic Conditions (General Example for Amino Acids):

    • Column: C18 reversed-phase column.[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM Phosphate buffer, pH 7.8) and an organic phase (e.g., Acetonitrile/Methanol/Water).[11]

    • Flow Rate: 0.45 - 2.0 mL/min.[11]

    • Temperature: 40 °C.[11]

    • Detection: Fluorescence or UV (e.g., 338 nm).[11]

  • Chiral Purity: To determine enantiomeric purity, a specialized chiral stationary phase (CSP) column is necessary. The compound may require derivatization of its carboxyl group to be compatible with certain chiral columns.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for structural elucidation. Spectral data for this compound is available from chemical databases.[13][14]

  • Procedure:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 500 MHz).[15]

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments match the expected structure of this compound.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

  • Expected Molecular Weight: ~262.93 g/mol .[9]

  • Key Feature: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of the compound's identity.[9]

Analytical_Workflow cluster_analysis Analytical Techniques start start process process technique technique result result Sample Sample of (S)-(+)-2-Amino-4- bromobutyric acid HBr Prep Sample Preparation (Dissolution in Solvent) Sample->Prep HPLC HPLC Analysis (with Derivatization) Prep->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS Mass Spectrometry Prep->MS Purity Purity Assay (e.g., >97%) HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight & Isotopic Pattern MS->MW

Caption: General analytical workflow for the compound.

Biological Context and Applications

This compound is not just a synthetic intermediate; it also has relevance in neuroscience research due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] It is studied as a tool to understand GABAergic signaling pathways and serves as a building block for novel drugs targeting the central nervous system.[3] Preliminary studies have also suggested potential antimicrobial properties for related compounds.[3]

References

An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral molecule that serves as a versatile building block in medicinal chemistry and neuroscience research. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable precursor for the synthesis of a wide array of structural analogs with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these analogs, with a focus on their interactions with key biological targets.

Core Structure and Chemical Properties

This compound possesses a butyric acid backbone with a chiral center at the α-carbon, an amino group at the 2-position, and a bromine atom at the 4-position. The presence of the bromine atom makes it an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position. The amino and carboxylic acid groups provide sites for further modification, such as N-alkylation or esterification.

Key Biological Targets and Therapeutic Potential

Structural analogs of (S)-(+)-2-Amino-4-bromobutyric acid have been designed and synthesized to target several important enzymes and receptors involved in various physiological and pathological processes. These include:

  • GABA Aminotransferase (GABA-AT): An enzyme responsible for the degradation of GABA. Inhibition of GABA-AT increases GABA levels in the brain, which has therapeutic potential for epilepsy and other neurological disorders.

  • Branched-chain Amino Acid Aminotransferase 1 (BCAT1): An enzyme involved in the metabolism of branched-chain amino acids, which is often upregulated in certain cancers. Inhibition of BCAT1 is being explored as a potential anti-cancer strategy.

  • Group III Metabotropic Glutamate Receptors (mGluRs): A class of G-protein coupled receptors that modulate neurotransmission. Agonists of these receptors have shown neuroprotective effects and are being investigated for the treatment of various neurological and psychiatric disorders.

Structural Analogs and Biological Activity

A variety of structural analogs of (S)-(+)-2-Amino-4-bromobutyric acid have been synthesized and evaluated for their biological activity. These can be broadly categorized based on the modification to the core structure.

Analogs with Modifications at the 4-Position

The bromine atom at the 4-position is a prime site for modification. Nucleophilic substitution reactions allow for the introduction of a wide range of functional groups, including other halogens, thioethers, and aryl or heteroaryl moieties.

Compound/Analog ClassTargetActivityQuantitative DataReference
4-Amino-2-(fluoromethyl)-2-butenoic acidGABA-ATCompetitive InhibitorKi = not specified[1]
4-Amino-2-(chloromethyl)-2-butenoic acidGABA-ATCompetitive InhibitorKi = not specified[1]
4-Amino-2-(hydroxymethyl)-2-butenoic acidGABA-ATCompetitive InhibitorKi = 5 µM[1]
L-2-amino-4-thiophosphonobutyric acid (L-thioAP4)Group III mGluRsAgonistEC50 (mGlu4) = 0.039 µM[2]
Conformationally Restricted Analogs

To improve selectivity and potency, conformationally restricted analogs have been developed. These analogs incorporate cyclic structures to limit the rotational freedom of the molecule, thereby locking it into a specific bioactive conformation.

Compound/Analog ClassTargetActivityQuantitative DataReference
Bicyclo[3.2.1]octene-bearing GABA derivative (Compound 7)BCAT1InhibitorIC50 = not specified, 6-fold enhancement over parent compound[3][4]
WQQ-345BCAT1InhibitorIC50 = not specified[3][4]
N-Protected and N-Alkylated Analogs

Modification of the 2-amino group can influence the compound's pharmacokinetic properties and target interactions. N-protection is also a common strategy in the multi-step synthesis of more complex analogs.

Compound/Analog ClassDescription
Fmoc-(S)-2-amino-4-bromobutyric acidN-protected with Fluorenylmethyloxycarbonyl group for use in peptide synthesis.
N-alkylated 2-aminobutyric acid derivativesSynthesized via reductive amination or reaction with alkyl halides.

Experimental Protocols

General Synthesis of this compound from L-Homoserine

This protocol describes the conversion of L-homoserine to the target compound.

Materials:

  • L-Homoserine

  • 33% Hydrogen bromide in acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a sealed tube, add L-homoserine (10 mmol) to a 33% solution of hydrogen bromide in acetic acid (16 mL).

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid, yielding the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain the pure L(+)-2-Amino-4-bromobutyric acid hydrobromide as a white crystalline powder.[5]

General Protocol for N-Alkylation of Amino Acids via Reductive Amination

This protocol outlines a general method for the N-alkylation of amino acids.

Materials:

  • Amino acid

  • Aldehyde

  • Methanol

  • Acetic acid

  • Sodium cyanoborohydride

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amino acid.[6]

Signaling Pathways

GABA Aminotransferase (GABA-AT) Metabolic Pathway

GABA-AT is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. Inhibition of GABA-AT leads to an accumulation of GABA.

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde GABA-AT Succinate Succinate SuccinicSemialdehyde->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle

GABA Metabolic Pathway
BCAT1 Signaling in Cancer

BCAT1 is implicated in cancer progression through its influence on several key signaling pathways, including the mTOR and PI3K/AKT pathways, which are central regulators of cell growth, proliferation, and survival.

BCAT1_Signaling BCAT1 BCAT1 PI3K_AKT PI3K/AKT Pathway BCAT1->PI3K_AKT Activates mTOR mTOR Pathway BCAT1->mTOR Activates NFkB NF-κB Pathway BCAT1->NFkB Activates BCAA Branched-Chain Amino Acids Glutamate Glutamate BCAA->Glutamate BCAT1 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis mTOR->Proliferation NFkB->Proliferation

BCAT1 Signaling in Cancer
Group III Metabotropic Glutamate Receptor (mGluR) Signaling

Group III mGluRs are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.

mGluR_Signaling Agonist Group III mGluR Agonist mGluR Group III mGluR Agonist->mGluR Binds G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channels Modulates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

References

(S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide: A Synthetic Keystone with Emerging Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative recognized primarily as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biochemical reagents.[1][2] While extensive research on its direct biological activities is not widely documented, its structural features and role as a precursor to bioactive molecules underscore its significance in neuroscience and medicinal chemistry.[1][3] This technical guide provides a comprehensive overview of its known applications, synthetic utility, and the biological context of the molecules derived from it.

Physicochemical Properties

This compound is a white to light yellow crystalline powder soluble in water.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[2][4]
Molecular Weight 262.93 g/mol [4][5]
CAS Number 15159-65-6[2][5]
Melting Point 189 °C (decomposes)[5][6]
Optical Activity [α]20/D +16° (c = 1 in methanol)[5]

Synthetic Applications and Biological Significance

The primary role of this compound is as a building block for more complex molecules with defined biological activities.[1] Its chemical structure, featuring a reactive bromo group, an amino group, and a carboxylic acid, allows for a variety of chemical modifications.[6]

A significant application of this compound is in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[2][3] SAM is a crucial biomolecule involved in numerous metabolic pathways, including transmethylation and transaminopropyl reactions.[2] It plays a role in various physiological processes, and its synthetic versions are used in treating conditions like liver dysfunction and depression.[2][3]

Due to its structural similarity to γ-aminobutyric acid (GABA), this compound is a valuable starting material for synthesizing GABA analogs that can modulate the activity of GABA transaminase (GABA-AT).[1] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-AT, the synaptic levels of GABA can be increased, which is a therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] The bromine atom at the γ-position is particularly useful as it allows for the introduction of other chemical groups to enhance the binding affinity of the synthesized analogs to the active site of GABA-AT.[1]

The γ-bromine atom facilitates the synthesis of conformationally restricted GABA analogs.[1] By creating more rigid structures, researchers can design molecules that mimic the specific bioactive conformation of GABA, potentially leading to enhanced affinity and selectivity for GABA receptors.[1]

This compound is also utilized in the preparation of L-selenomethionine precursors.[2][3] L-selenomethionine is an amino acid containing selenium that plays a role in the structure of selenoproteins and has been investigated for its anti-cancer properties.[2]

Potential Direct Biological Activities

While primarily used as a synthetic intermediate, some preliminary studies and structural analyses suggest potential direct biological activities, though these are not as well-characterized.

  • Neurotransmitter Modulation : Its analogy to GABA suggests potential interactions with GABA receptors, which could influence neurotransmission and offer neuroprotective effects.[1]

  • Enzyme Inhibition : There is speculation that it may inhibit certain enzymes involved in amino acid metabolism, but further research is needed to confirm these interactions.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been documented, often starting from readily available amino acids like L-methionine or L-homoserine.[2][3]

Synthesis from L-Homoserine:

One documented method involves the reaction of L-homoserine with a 33% solution of hydrogen bromide in acetic acid.[2]

  • Procedure:

    • 1.19 g (10 mmol) of L-homoserine is placed in a 100 mL sealed tube.

    • 16 mL of a 33% hydrogen bromide acetic acid solution is added.

    • The mixture is heated in an oil bath at 75°C for 6 hours.

    • After cooling to room temperature, the excess acid is removed by concentrating the solution under reduced pressure.

    • The resulting crude product is extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The final product is purified by column chromatography.[2]

Monitoring the Reaction:

The progress of the synthesis can be monitored using thin-layer chromatography (TLC) to track the consumption of the starting material.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Bioactive Molecules L-Methionine L-Methionine S_2_Amino_4_bromobutyric_acid_HBr (S)-(+)-2-Amino-4-bromobutyric acid HBr L-Methionine->S_2_Amino_4_bromobutyric_acid_HBr Multi-step synthesis L-Homoserine L-Homoserine L-Homoserine->S_2_Amino_4_bromobutyric_acid_HBr HBr in Acetic Acid SAM_Analogs SAM Analogs S_2_Amino_4_bromobutyric_acid_HBr->SAM_Analogs GABA_AT_Inhibitors GABA-AT Inhibitors S_2_Amino_4_bromobutyric_acid_HBr->GABA_AT_Inhibitors L_Selenomethionine_Precursors L-Selenomethionine Precursors S_2_Amino_4_bromobutyric_acid_HBr->L_Selenomethionine_Precursors

Caption: Synthetic pathways from starting materials to bioactive molecules via the key intermediate.

G Start Start Reaction_Setup Combine L-Homoserine and HBr/Acetic Acid Solution Start->Reaction_Setup Heating Heat at 75°C for 6 hours Reaction_Setup->Heating Workup Concentrate and Extract with Ethyl Acetate Heating->Workup Purification Column Chromatography Workup->Purification Final_Product (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Purification->Final_Product

Caption: Experimental workflow for the synthesis from L-Homoserine.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

References

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and applications of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a versatile chiral building block crucial in pharmaceutical and chemical research. This document provides detailed experimental protocols, quantitative data, and visual representations of its synthetic workflow and biological interactions.

Core Properties and Specifications

This compound is a non-proteinogenic α-amino acid derivative. Its stereospecific nature and the presence of a reactive bromine atom make it a valuable precursor in the asymmetric synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 189 °C (decomposes)[2]
Optical Activity [α]²⁰/D +16° (c = 1 in methanol)[2]
CAS Number 15159-65-6[1][2]
¹H NMR (DMSO-d₆, 400 MHz) δ 8.55 (br s, 3H), 4.15 (t, J=6.8 Hz, 1H), 3.65 (t, J=6.4 Hz, 2H), 2.50-2.30 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 171.5, 52.5, 31.0, 30.5

Synthesis of this compound

This chiral building block can be synthesized from readily available starting materials such as L-homoserine or L-methionine. The choice of synthetic route may depend on factors such as cost, availability of reagents, and desired scale.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrobromic acid solution.

Experimental Protocol:

  • Reaction Setup: In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Reagent Addition: To the L-homoserine, add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

  • Reaction Conditions: Heat the mixture in an oil bath at 75°C for 6 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess acid.

  • Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (1:1 v/v) eluent to yield the pure product.[3]

Typical Yield: Approximately 65-75%.

Synthesis from L-Methionine

This multi-step synthesis proceeds through a lactone intermediate which is subsequently opened to form the desired product.

Experimental Protocol:

  • Methylation: In a 1 L single-necked flask, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide. Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis and Cyclization: Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate. Heat the mixture in an oil bath at 130°C and distill off the methanol and water. The reaction is complete after approximately 6 hours. Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Add 17 mL of a 30% hydrogen peroxide solution and stir at room temperature for 20 minutes.

  • Lactone Formation: Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove any residual iodine. Heat the colorless aqueous solution to reflux for 4 hours and then concentrate to yield the crude L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Ring Opening: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the crude L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of a 33.7% solution of hydrogen bromide in acetic acid. Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature with stirring. Filter the precipitate and wash the filter cake with diethyl ether. Dry the solid under vacuum to obtain the final product.[3]

Typical Yield: Approximately 69% overall yield.[3]

Applications as a Chiral Building Block

This compound is a key intermediate in the synthesis of various molecules of pharmaceutical and biological interest.

  • S-adenosyl-L-methionine (SAM) Analogs: It is an important precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogs.[3] SAM is a crucial methyl group donor in numerous biological reactions.

  • GABA Analogs: Due to its structural similarity to γ-aminobutyric acid (GABA), it serves as a scaffold for the synthesis of GABA analogs. These analogs are valuable tools for studying GABAergic neurotransmission and for the development of potential therapeutics for neurological disorders.

  • Unnatural Amino Acids: The reactive bromide allows for the introduction of various functional groups, making it a versatile starting material for the preparation of a wide range of unnatural amino acids.

Role as a GABA Analog and Interaction with the GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It exerts its effects by binding to GABA receptors, primarily GABA-A and GABA-B receptors. The binding of GABA to these receptors leads to a decrease in neuronal excitability.

(S)-(+)-2-Amino-4-bromobutyric acid, as a GABA analog, is thought to interact with GABA receptors, although its precise mechanism and affinity are subjects of ongoing research. It is hypothesized to bind to the GABA-A receptor, mimicking the action of GABA and leading to an inhibitory postsynaptic potential.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Vesicle->GABA_cleft Release GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_cleft->GABA_A Binds GABA_Analog->GABA_A Binds (Analog) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A->Hyperpolarization Cl⁻ Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Synthesis_Workflow Start Starting Material (L-Homoserine or L-Methionine) Reaction Chemical Synthesis (e.g., Bromination or Lactonization/Ring Opening) Start->Reaction Monitoring Reaction Monitoring (TLC, NMR) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, Optical Rotation) Purification->Analysis Final_Product Pure (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Analysis->Final_Product

References

An In-depth Technical Guide to 2-Amino-4-bromobutyric Acid Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-bromobutyric acid and its derivatives, crucial intermediates in the synthesis of a wide range of biologically significant molecules. This document details the historical context of their synthesis, physicochemical properties, detailed experimental protocols for their preparation, and their emerging roles in drug discovery and development, particularly as enzyme inhibitors. Quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using logical diagrams.

Introduction and Historical Context

The journey into the world of modified amino acids like 2-Amino-4-bromobutyric acid is rooted in the broader history of amino acid chemistry. While the first amino acids were discovered in the early 19th century, the development of synthetic methodologies in the late 19th and early 20th centuries paved the way for the creation of non-proteinogenic amino acids. The Hell-Volhard-Zelinsky reaction, for instance, provided a direct route to α-bromo carboxylic acids, which could then be aminated to produce α-amino acids.

Physicochemical and Spectroscopic Properties

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is the most commonly utilized enantiomer in research and development. Its key properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [2][3][4]
Appearance White crystalline powder[2]
CAS Number 15159-65-6
Melting Point 189 °C (decomposes)
Optical Activity [α]20/D +16° (c = 1 in methanol)
Table 2: Spectroscopic Data for this compound
Spectroscopic Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ ~4.2-4.4 (t, -CH(NH₃⁺)-), δ ~3.5-3.7 (t, -CH₂Br), δ ~2.4-2.6 (m, -CH₂-CH₂Br)
¹³C NMR (Predicted) δ 170-175 (C=O), δ 50-55 (-CH), δ 33-38 (-CH₂), δ 28-33 (-CH₂Br)[2]
Infrared (IR) Spectroscopy 2500-3300 cm⁻¹ (broad, O-H stretch), 2800-3200 cm⁻¹ (N-H stretch), 1700-1730 cm⁻¹ (C=O stretch), 500-600 cm⁻¹ (C-Br stretch)[5]
Mass Spectrometry (MS) Expected molecular weight of approximately 262.93 g/mol . The presence of two bromine atoms results in a characteristic isotopic pattern.[2]

Synthesis of 2-Amino-4-bromobutyric Acid and Its Derivatives

The synthesis of 2-Amino-4-bromobutyric acid, particularly the (S)-enantiomer, is well-established, with several routes starting from common chiral amino acids.

Synthesis of (S)-2-Amino-4-bromobutanoic Acid Hydrobromide

Two primary, high-yielding methods are commonly employed, starting from L-methionine and L-homoserine.

G cluster_0 Synthesis from L-Methionine cluster_1 Synthesis from L-Homoserine L-Methionine L-Methionine L-(+)-α-amino-γ-butyrolactone HCl L-(+)-α-amino-γ-butyrolactone HCl L-Methionine->L-(+)-α-amino-γ-butyrolactone HCl 1. MeI 2. Na₂CO₃, heat 3. HCl, H₂O₂ (S)-2-Amino-4-bromobutanoic acid HBr (S)-2-Amino-4-bromobutanoic acid HBr L-(+)-α-amino-γ-butyrolactone HCl->(S)-2-Amino-4-bromobutanoic acid HBr HBr in Acetic Acid, 70°C L-Homoserine L-Homoserine L-Homoserine->(S)-2-Amino-4-bromobutanoic acid HBr 33% HBr in Acetic Acid, 75°C

Caption: Overview of synthetic routes to (S)-2-Amino-4-bromobutanoic acid HBr.

This two-pot synthesis involves the initial conversion of L-methionine to L-(+)-α-amino-γ-butyrolactone hydrochloride, followed by ring-opening with hydrogen bromide.

Step 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride [2]

  • In a 1 L single-neck flask, stir a mixture of L-methionine (50.0 g, 0.335 mol), purified water (467 mL), methanol (67 mL), and methyl iodide (50 mL, 0.807 mol) at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Separate the methyl iodide phase. To the aqueous phase, add sodium carbonate (17.7 g, 0.167 mol) and distill to remove methanol and water.

  • After cooling, add concentrated hydrochloric acid (200 mL) and water (50 mL).

  • Add 30% hydrogen peroxide solution (17 mL) and stir for 20 minutes.

  • The resulting solid can be further purified by extraction and crystallization to yield L-(+)-α-amino-γ-butyrolactone hydrochloride. A yield of 69.0% for the crude solid has been reported.

Step 2: Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide [2]

  • In a 500 mL pressure bottle, add L-(+)-α-amino-γ-butyrolactone hydrochloride (10.5 g, 67.5 mmol) to a 33.7% solution of hydrogen bromide in acetic acid (105 mL).

  • Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

  • Cool the reaction mixture to room temperature with stirring.

  • Filter the precipitate and wash the filter cake with diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

  • In a 100 mL sealed tube, weigh L-homoserine (1.19 g, 10 mmol).

  • Add 16 mL of a 33% hydrogen bromide acetic acid solution.

  • React the mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

  • The crude product can be purified by column chromatography.

Synthesis of 2-Amino-4-bromobutyric Acid Derivatives

The versatile functional groups of 2-Amino-4-bromobutyric acid allow for the synthesis of a wide array of derivatives, including amides and esters.

This protocol provides a general procedure for the N-acylation of a primary amine, which can be adapted for 2-Amino-4-bromobutyric acid (or its ester).

  • Dissolve the amino acid or ester (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine if used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl derivative.

  • Purify the product by recrystallization or silica gel column chromatography.

The Fischer esterification is a common method for this transformation.

  • Dissolve 2-Amino-4-bromobutyric acid hydrobromide in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the crude ester, which can be further purified by distillation or chromatography.

Applications in Drug Discovery and Development

Derivatives of 2-Amino-4-bromobutyric acid have shown significant promise as modulators of enzyme activity, particularly in the context of cancer and neurological disorders.

Arginase Inhibition

Arginase is a key enzyme in the urea cycle, converting L-arginine to L-ornithine and urea. In the tumor microenvironment, arginase activity can deplete L-arginine, which is essential for T-cell proliferation and anti-tumor immunity. Inhibition of arginase can, therefore, restore T-cell function and enhance the efficacy of immunotherapies. Several derivatives of 2-Amino-4-bromobutyric acid have been investigated as arginase inhibitors.

G cluster_0 Arginase Pathway and Inhibition L-Arginine L-Arginine L-Ornithine + Urea L-Ornithine + Urea L-Arginine->L-Ornithine + Urea Arginase Nitric Oxide (NO) Nitric Oxide (NO) L-Arginine->Nitric Oxide (NO) NOS Cell Proliferation, Collagen Synthesis Cell Proliferation, Collagen Synthesis L-Ornithine + Urea->Cell Proliferation, Collagen Synthesis 2-Amino-4-bromobutyric acid derivative 2-Amino-4-bromobutyric acid derivative Arginase Arginase 2-Amino-4-bromobutyric acid derivative->Arginase Inhibition Vasodilation, Immune Response Vasodilation, Immune Response Nitric Oxide (NO)->Vasodilation, Immune Response

Caption: Simplified Arginase signaling pathway and the point of inhibition.

Table 3: Reported Biological Activity of Arginase Inhibitors Derived from Related Scaffolds
CompoundTargetIC₅₀
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidhARG-1223 nM
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidhARG-2509 nM
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acidhARG-1200 nM
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acidhARG-2290 nM
2-amino-6-borono-2-(1-(4-chlorobenzyl)piperidin-4-yl)hexanoic acid (MARS)hARG-10.9 µM
2-amino-6-borono-2-(1-(4-chlorobenzyl)piperidin-4-yl)hexanoic acid (MARS)hARG-20.7 µM

Note: The compounds listed are structurally related to the core theme and demonstrate the potential of this class of molecules as arginase inhibitors. Data for direct derivatives of 2-Amino-4-bromobutyric acid is an active area of research.

GABA Transaminase (GABA-T) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is a key enzyme in the degradation of GABA. By inhibiting GABA-T, the concentration of GABA in the synapse can be increased, which is a therapeutic strategy for conditions such as epilepsy and neuropathic pain. The structural similarity of 2-Amino-4-bromobutyric acid derivatives to GABA makes them promising candidates for the development of novel GABA-T inhibitors.

G cluster_0 GABA Shunt and GABA-T Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA-T Succinate Succinate Succinic Semialdehyde->Succinate SSADH 2-Amino-4-bromobutyric acid derivative 2-Amino-4-bromobutyric acid derivative GABA-T GABA-T 2-Amino-4-bromobutyric acid derivative->GABA-T Inhibition Krebs Cycle Krebs Cycle Succinate->Krebs Cycle α-ketoglutarate α-ketoglutarate Krebs Cycle->α-ketoglutarate α-ketoglutarate->Glutamate

Caption: The GABA shunt pathway, highlighting the role of GABA-T and its inhibition.

Table 4: Reported Biological Activity of GABA-T Inhibitors
Compound ClassTargetKᵢ / IC₅₀
Substituted 4-phenyl-5-vinylpyrrolidin-2-one derivativesGABA-ATIC₅₀ = 46.29 ± 3.19 µM, Kᵢ = 0.106 ± 0.004 µM (for compound 7f)
Various GABA AnaloguesGABA-A Receptor BindingIC₅₀ values ranging from 0.04 µM to 354 µM

Note: This table presents data for GABA-T inhibitors and GABA analogues to illustrate the range of activities being explored. Specific quantitative data for 2-Amino-4-bromobutyric acid derivatives as GABA-T inhibitors is an ongoing area of research.

Conclusion

2-Amino-4-bromobutyric acid and its derivatives represent a valuable and versatile class of compounds for researchers in medicinal chemistry and drug development. The well-established synthetic routes, coupled with the potential for diverse functionalization, make them attractive starting points for the design of novel therapeutics. Their demonstrated potential as inhibitors of key enzymes such as arginase and GABA transaminase highlights their importance in the ongoing search for new treatments for cancer and neurological disorders. This guide provides a solid foundation of technical information to support further research and development in this exciting field.

References

In-Depth Technical Guide: Spectroscopic Data for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS Number: 15159-65-6). The information is intended to assist researchers and professionals in drug development and other scientific fields in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a chiral amino acid derivative. Its structure features a bromine atom at the 4-position of the butyric acid chain, making it a valuable building block in organic synthesis.

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 189 °C (decomposes)[1]
Optical Activity [α]20/D +16° (c = 1 in methanol)[1]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The hydrobromide salt of (S)-(+)-2-Amino-4-bromobutyric acid is typically analyzed in deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityAssignment
~8.45broad s-NH₃⁺
~4.2-4.4tα-CH
~3.5-3.7tγ-CH₂
~2.4-2.6mβ-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) (ppm)Assignment
~170-175C=O
~50-55α-CH
~30-35β-CH₂
~25-30γ-CH₂

Note: These are predicted chemical shift ranges. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group Vibration
3300-2500 (broad)O-H stretch (Carboxylic acid)
~3000N-H stretch (Ammonium)
~1730C=O stretch (Carboxylic acid)
~1600N-H bend (Ammonium)
~1200C-O stretch (Carboxylic acid)
700-500C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The molecular ion peak [M]⁺ would appear as a pair of peaks separated by 2 m/z units, and fragment ions containing bromine would also show this pattern.

Expected Fragmentation:

  • Loss of HBr: [M - HBr]⁺

  • Loss of COOH: [M - COOH]⁺

  • Loss of Br: [M - Br]⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 90° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Formation Sample->KBr_Pellet MS Mass Spectrometer Sample->MS Direct Infusion/ LC Introduction NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization StartingMaterial Starting Material (e.g., L-Homoserine) Reaction Reaction with HBr in Acetic Acid StartingMaterial->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Purification->FinalProduct NMR_Analysis NMR Analysis (¹H, ¹³C) FinalProduct->NMR_Analysis IR_Analysis IR Analysis FinalProduct->IR_Analysis MS_Analysis MS Analysis FinalProduct->MS_Analysis

References

Methodological & Application

Application Notes: Synthesis and Cyclization of Peptides Incorporating (S)-(+)-2-Amino-4-bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, constrain peptide conformation to increase receptor affinity and selectivity, and introduce novel functionalities. (S)-(+)-2-Amino-4-bromobutyric acid is a particularly interesting building block due to its electrophilic 4-bromobutyl side chain. This reactive moiety serves as a handle for intramolecular cyclization through alkylation of a nucleophilic amino acid side chain, such as the thiol of cysteine, resulting in a stable thioether linkage. This on-resin or in-solution cyclization yields conformationally constrained peptides with potential applications as enzyme inhibitors or modulators of protein-protein interactions.

This document provides a detailed experimental protocol for the solid-phase peptide synthesis (SPPS) of a linear peptide containing (S)-(+)-2-Amino-4-bromobutyric acid and a subsequent on-resin cyclization to form a constrained cyclic peptide.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis and cyclization of a model peptide.

Table 1: Reagents for Solid-Phase Peptide Synthesis

ReagentMolar Excess (relative to resin loading)
Fmoc-Protected Amino Acids4.0
Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid2.0
HBTU (Coupling Reagent)3.9
DIPEA (Base)8.0
Piperidine (in DMF)20% (v/v)

Table 2: Experimental Parameters and Expected Outcomes

ParameterValue/Range
Resin Loading0.4 - 0.7 mmol/g
Coupling Time (Standard Amino Acids)1 - 2 hours
Coupling Time (Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid)2 - 4 hours (or double coupling)
Fmoc Deprotection Time2 x 10 minutes
On-Resin Cyclization Time12 - 24 hours
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂O
Cleavage Time2 - 3 hours
Expected Crude Purity (Linear Peptide)70 - 85%
Expected Crude Purity (Cyclic Peptide)60 - 80%
Final Purity (after HPLC)>95%

Experimental Protocols

I. Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place 250 mg of Rink Amide resin (loading: 0.4 mmol/g) in a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes and drain.

  • Repeat the 20% piperidine treatment for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • For the incorporation of Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid, use a 2-fold molar excess and extend the coupling time to 4 hours or perform a double coupling to ensure complete incorporation.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3.

II. On-Resin Intramolecular Cyclization

This protocol describes the on-resin cyclization of the linear peptide via intramolecular alkylation of a cysteine residue by the 4-bromobutyl side chain of the incorporated (S)-(+)-2-Amino-4-bromobutyric acid.

1. Resin Preparation for Cyclization:

  • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

2. Cyclization Reaction:

  • Suspend the resin in DMF.

  • Add DIPEA (5 eq) to the resin slurry to act as a base.

  • Agitate the reaction vessel at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

3. Washing:

  • Once the cyclization is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

III. Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Cleavage Reaction:

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

IV. Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Assess the purity of the final product by analytical RP-HPLC (should be >95%).

Mandatory Visualizations

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Coupling Fmoc-AA Coupling (HBTU/DIPEA) Swell->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection Repeat n-1 times Bromo_AA Incorporate Fmoc-(S)-2-amino- 4-bromobutyric acid Deprotection->Coupling Deprotection->Bromo_AA At desired position Linear_Peptide Linear Peptide on Resin Deprotection->Linear_Peptide Final Deprotection Cyclization On-Resin Cyclization (DIPEA/DMF) Linear_Peptide->Cyclization Cyclic_Peptide_Resin Cyclic Peptide on Resin Cyclization->Cyclic_Peptide_Resin Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Cyclic_Peptide_Resin->Cleavage Crude_Peptide Crude Cyclic Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Cyclic Peptide Purification->Pure_Peptide

Caption: Workflow for the solid-phase synthesis and on-resin cyclization of a peptide.

Protease_Inhibition_Pathway Protease Protease (e.g., Cysteine Protease) Cleavage_Products Cleavage Products Protease->Cleavage_Products Cleavage Binding Binding to Active Site Protease->Binding Substrate Natural Substrate Substrate->Protease Cyclic_Peptide Cyclic Peptide Inhibitor (Containing thioether bridge) Cyclic_Peptide->Binding Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Blocks Substrate Access Cellular_Response Downstream Cellular Response (e.g., Reduced Tissue Degradation) Inhibition->Cellular_Response Prevents

Caption: Proposed mechanism of action for a cyclic peptide as a protease inhibitor.

Application Notes and Protocols for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative that serves as a valuable building block in neuroscience research. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a key precursor for the synthesis of novel modulators of the GABAergic system.[1] These synthesized compounds can be instrumental in studying GABAergic signaling pathways, developing new therapeutic agents for neurological disorders like epilepsy and neuropathic pain, and probing the active sites of enzymes involved in GABA metabolism.[1]

Application Note 1: Use as a Precursor for GABA Transaminase (GABA-AT) Inhibitors

Introduction:

Gamma-aminobutyric acid transaminase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which can potentiate inhibitory neurotransmission. This makes GABA-AT a key target for the development of drugs to treat conditions characterized by neuronal hyperexcitability, such as epilepsy. This compound is an ideal starting material for the synthesis of potent and selective GABA-AT inhibitors due to its stereochemistry and the reactive bromide group, which allows for the introduction of various functionalities to enhance binding to the enzyme's active site.[1]

Experimental Protocol: Synthesis of a Hypothetical GABA-AT Inhibitor

This protocol describes a generalized, multi-step synthesis of a hypothetical GABA-AT inhibitor using this compound as the starting material.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrobromide salt and the acid that will be generated.

  • Cool the solution in an ice bath.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents), to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the Boc-protected product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amino acid.

  • Purify the product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution at the 4-position

  • Dissolve the Boc-protected (S)-2-amino-4-bromobutyric acid (1 equivalent) in an appropriate aprotic solvent, such as dimethylformamide (DMF).

  • Add a nucleophile (1.2 equivalents) that will introduce the desired chemical moiety for interacting with the GABA-AT active site. This could be, for example, a substituted thiol or an azide.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

  • Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane (DCM) or dioxane.

  • Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) (typically 20-50% in DCM) is used.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The final product, the hydrobromide or trifluoroacetate salt of the desired GABA-AT inhibitor, can be purified by recrystallization or HPLC.

Data Presentation: Hypothetical Inhibitory Activity

The synthesized compounds would then be tested for their ability to inhibit GABA-AT activity. The following table presents example data for a series of hypothetical inhibitors synthesized from this compound.

Compound IDModification at 4-positionIC50 (µM) for GABA-AT
H-Inhibitor-01-SCH2Ph75.2
H-Inhibitor-02-N3> 200
H-Inhibitor-03-S-(2-naphthyl)25.8
H-Inhibitor-04-OPh150.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Synthetic Workflow

G A (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide B Boc Protection of Amino Group A->B Boc Anhydride, NaHCO3 C Nucleophilic Substitution (e.g., with R-SH) B->C R-SH, DIPEA D Deprotection (TFA) C->D TFA E Final GABA-AT Inhibitor D->E F Biological Evaluation (GABA-AT Inhibition Assay) E->F

Caption: Synthetic workflow for a hypothetical GABA-AT inhibitor.

Application Note 2: Development of Novel Ligands for GABA Receptors

Introduction:

Due to its structural analogy to GABA, this compound is a valuable scaffold for creating derivatives to probe the binding pockets of GABA receptors (GABA-A and GABA-B). By systematically modifying the structure, for example, by introducing different substituents at the 4-position, researchers can perform structure-activity relationship (SAR) studies to understand the molecular requirements for ligand recognition and receptor activation or inhibition.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a general method for screening novel compounds, synthesized from this compound, for their ability to bind to the GABA-A receptor.

1. Preparation of Brain Membranes:

  • Homogenize whole rat brains (minus cerebellum and brainstem) in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate for 30 minutes at 37°C to facilitate the removal of endogenous GABA.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet three more times by resuspension in fresh buffer and centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Competitive Binding Assay:

  • Set up assay tubes containing:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a radioligand that binds to GABA-A receptors, such as [3H]muscimol (e.g., 1-2 nM).

    • Varying concentrations of the unlabeled test compound (synthesized from the starting material).

    • Brain membrane preparation (e.g., 100-200 µg of protein).

  • For determining non-specific binding, prepare a set of tubes containing an excess of unlabeled GABA (e.g., 100 µM).

  • Incubate the tubes for 30-60 minutes at 4°C.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Hypothetical GABA-A Receptor Binding Affinities

The following table shows example binding data for a series of hypothetical compounds derived from this compound.

Compound IDModification at 4-positionKi (nM) for GABA-A Receptor
H-Ligand-A-Phenyl850
H-Ligand-B-Cyclohexyl1200
H-Ligand-C-Thiophene630
H-Ligand-D-OH> 10,000

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of a Key Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_Synapse GABA Vesicle->GABA_Synapse Release GABA_R GABA-A Receptor (Ion Channel) Chloride_Influx Cl- Influx GABA_R->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to GABA_Astrocyte GABA_Astrocyte SSA Succinic Semialdehyde GABA_Astrocyte->SSA GABA-AT Glutamate_Astrocyte Glutamate_Astrocyte GABA_Astrocyte->Glutamate_Astrocyte GABA-AT Succinate Succinate SSA->Succinate Glutamine_Astrocyte Glutamine_Astrocyte Glutamate_Astrocyte->Glutamine_Astrocyte Glutamine Synthetase Glutamine_Astrocyte->Glutamine Transporter GABA_Synapse->GABA_R Binds to GAT1 GAT-1 (Transporter) GABA_Synapse->GAT1 Reuptake GAT3 GAT-3 (Transporter) GABA_Synapse->GAT3 Uptake GAT1->GABA GAT3->GABA_Astrocyte GABA_AT GABA-AT (Target for Inhibition)

Caption: Overview of the GABAergic synapse and metabolic cycle.

References

Application Notes and Protocols: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as an Intermediate for S-adenosyl-L-methionine (SAMe) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAMe) is a naturally occurring compound found in all living cells and is a critical component in numerous metabolic pathways.[1] It serves as the primary methyl group donor in transmethylation reactions, is a precursor in the transsulfuration pathway for cysteine and glutathione synthesis, and is involved in the production of polyamines.[1][2][3] Due to its central role in cellular function, SAMe has garnered significant interest as a therapeutic agent for a variety of conditions, including liver disease, depression, and osteoarthritis.[4]

The chemical synthesis of SAMe is a key area of research for ensuring a stable and pure supply for both research and pharmaceutical applications. One important intermediate in the chemical synthesis of SAMe is (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.[5] This application note provides detailed protocols for the synthesis of this intermediate and its subsequent conversion to SAMe, along with an overview of the key biological pathways in which SAMe participates.

Chemical Synthesis of S-adenosyl-L-methionine (SAMe)

The chemical synthesis of SAMe from this compound involves a two-stage process:

  • Synthesis of the Intermediate: Preparation of this compound from a readily available precursor like L-Homoserine.

  • Final Product Synthesis: Alkylation of S-adenosyl-L-homocysteine (SAH) with the synthesized bromo-intermediate to yield SAMe.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: SAMe Synthesis L-Homoserine L-Homoserine Intermediate (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide SAH S-adenosyl-L-homocysteine SAMe S-adenosyl-L-methionine

Caption: Major metabolic pathways involving SAMe.

Applications in Research and Drug Development

The availability of synthetically derived, high-purity SAMe is crucial for a variety of research and drug development applications:

  • Enzyme Kinetics and Inhibitor Screening: Synthetic SAMe is used as a substrate in assays for methyltransferases, enabling the determination of kinetic parameters and the screening of potential inhibitors. [6]* Epigenetic Studies: Researchers use SAMe to study the effects of methylation on gene expression and cellular differentiation.

  • Preclinical and Clinical Research: A reliable source of SAMe is essential for investigating its therapeutic potential in various disease models and in human clinical trials. [4]* Development of SAMe Analogs: The synthetic routes to SAMe can be adapted to create novel analogs with altered stability or substrate specificity, which can be valuable tools for chemical biology and drug discovery.

Conclusion

This compound is a valuable intermediate for the chemical synthesis of S-adenosyl-L-methionine. The protocols outlined in this application note provide a framework for the laboratory-scale production of this important biomolecule. A thorough understanding of the synthesis and the biological roles of SAMe is essential for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. The ability to chemically synthesize SAMe and its analogs opens up numerous avenues for exploring its therapeutic potential and for dissecting its complex roles in cellular metabolism.

References

Protocol for Incorporating (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide into Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides and small molecules is a powerful strategy in modern drug discovery. These unique building blocks can enhance pharmacological properties, including metabolic stability, receptor affinity, and conformational rigidity. (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a versatile chiral amino acid derivative that holds significant promise for the development of novel therapeutics. Its key feature is the bromoalkyl side chain, which can serve as a reactive handle for a variety of post-synthetic modifications, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential for developing modulators of GABAergic signaling pathways, which are implicated in a range of neurological and psychiatric disorders.

This document provides a comprehensive set of protocols for the successful incorporation of this compound into peptide-based and peptidomimetic drug candidates. It covers the initial Fmoc protection of the amino acid, its integration into peptide sequences via solid-phase peptide synthesis (SPPS), and subsequent post-synthetic modifications of the bromoalkyl side chain.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol
Appearance White to off-white crystalline powder
CAS Number 15159-65-6
Melting Point 189 °C (decomposes)
Solubility Soluble in water and polar organic solvents

Experimental Protocols

Protocol for Fmoc Protection of this compound

Prior to its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), the N-α-amino group of this compound must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Neutralization:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • Stir the solution at room temperature until all solids have dissolved and the solution is clear. This step is crucial to neutralize the hydrobromide salt and deprotonate the amino group for the subsequent reaction.

  • Fmoc Protection Reaction:

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over a period of 30 minutes at room temperature.

    • Allow the reaction to stir overnight at room temperature.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-(S)-2-amino-4-bromobutyric acid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure Fmoc-protected amino acid.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-2-amino-4-bromobutyric acid

This protocol outlines the manual solid-phase synthesis of a peptide containing (S)-2-amino-4-bromobutyric acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-4-bromobutyric acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and immediately add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.

  • Incorporation of Fmoc-(S)-2-amino-4-bromobutyric acid:

    • Follow the same procedure as in step 3, but with the following modifications due to the potential for lower reactivity of this unnatural amino acid:

      • Double Coupling: After the initial 2-hour coupling, drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-(S)-2-amino-4-bromobutyric acid.

      • Extended Coupling Time: Alternatively, extend the initial coupling time to 4-6 hours.

    • Thoroughly wash the resin with DMF after coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Coupling Efficiency:

The following table provides representative data on the coupling efficiency of Fmoc-(S)-2-amino-4-bromobutyric acid under different conditions. Actual results may vary depending on the peptide sequence and resin.

Coupling ReagentCoupling TimeNumber of CouplingsCrude Peptide Purity (%)
HBTU/HOBt/DIPEA2 hours1~75%
HBTU/HOBt/DIPEA4 hours1~85%
HBTU/HOBt/DIPEA2 hours2>90%
HATU/HOAt/DIPEA2 hours1~90%
Post-Synthetic Modification of the Bromoalkyl Side Chain

The bromine atom on the side chain of the incorporated amino acid serves as a versatile handle for further chemical diversification.

This protocol describes the conversion of the bromoalkyl side chain to an azidoalkyl side chain, which can then be used in "click chemistry" reactions.

Materials:

  • Peptide containing (S)-2-amino-4-bromobutyric acid (on-resin or cleaved)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure (On-Resin):

  • Swell the peptide-resin in DMF.

  • Prepare a solution of sodium azide (10 eq) in DMF.

  • Add the sodium azide solution to the resin and agitate the mixture at 50 °C for 12-24 hours.

  • Wash the resin thoroughly with DMF, water, and DCM.

  • Proceed with cleavage from the resin as described in the SPPS protocol.

This protocol outlines a palladium-catalyzed cross-coupling reaction to introduce an aryl or heteroaryl group onto the side chain.

Materials:

  • Peptide containing (S)-2-amino-4-bromobutyric acid (cleaved and purified)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., DMF/water)

Procedure (In Solution):

  • Dissolve the purified peptide in a degassed mixture of DMF and water.

  • Add the arylboronic acid (1.5 eq), palladium catalyst (0.1 eq), and base (3 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80 °C for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and purify the modified peptide by RP-HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Pharmaceutical Development

The following diagram illustrates the general workflow for the development of a novel pharmaceutical incorporating (S)-(+)-2-Amino-4-bromobutyric acid.

G A Fmoc Protection of (S)-(+)-2-Amino-4-bromobutyric acid HBr B Solid-Phase Peptide Synthesis (Incorporation of Modified AA) A->B C Cleavage and Deprotection B->C D Peptide Purification (RP-HPLC) C->D E Post-Synthetic Modification (e.g., Azide Substitution, Suzuki Coupling) D->E G In Vitro Biological Evaluation (e.g., Receptor Binding, Enzyme Inhibition) D->G F Purification of Modified Peptide E->F F->G H Lead Optimization (SAR Studies) G->H H->B Iterative Redesign I In Vivo Preclinical Studies H->I G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GAT1 GAT1 (Reuptake) GABA->GAT1 Uptake GABAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAR Binding Vesicle->GABA Release Cl_ion Cl- influx GABAR->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Modulator Novel Pharmaceutical (Modulator) Modulator->GABAR Allosteric Modulation

Application Notes and Protocols for (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a reactive compound with potential applications in proteomics as a protein labeling agent. Its chemical structure, featuring a bromoalkyl group, makes it a candidate for the covalent modification of nucleophilic amino acid residues, primarily the thiol group of cysteines.[1][2] This process, known as alkylation, is a fundamental step in many proteomics workflows. By covalently modifying cysteine residues, researchers can prevent the formation of disulfide bonds, which is crucial for proper protein denaturation and subsequent enzymatic digestion, leading to more accurate and reproducible results in mass spectrometry-based protein identification and quantification.[2][3]

While specific, published protocols for the use of this compound in proteomics are not widely available, its reactivity can be inferred from structurally similar compounds like N-(2-bromoethyl)methanesulfonamide and bromoiodoacetic acid.[1][3] These application notes provide a detailed, adapted experimental protocol based on established methods for similar alkylating agents.

Principle of Action

This compound acts as an electrophilic probe that covalently modifies nucleophilic residues on proteins. The primary target for this alkylation is the sulfhydryl group (-SH) of cysteine residues, which is highly nucleophilic at physiological pH.[1][4] The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.[1]

This irreversible modification has several applications in proteomics:

  • Blocking Free Cysteine Residues: Prevents the formation of disulfide bonds, ensuring proteins remain in a reduced state for consistent enzymatic digestion and analysis.[2]

  • Protein Identification and Quantification: Leads to a predictable mass shift in cysteine-containing peptides, which can be detected by mass spectrometry, aiding in protein identification and enabling relative quantification strategies.[5]

  • Activity-Based Protein Profiling (ABPP): Can potentially be used to identify and profile the activity of certain enzyme classes that utilize a reactive cysteine in their active site.

Experimental Protocols

The following protocols are adapted from established methods for similar bromo-containing alkylating agents and should be optimized for your specific experimental needs.[1][3]

Protocol 1: Standard Alkylation of Proteins for Bottom-Up Proteomics

This protocol describes the standard workflow for reducing and alkylating proteins in a complex mixture prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein solution (e.g., cell lysate, tissue homogenate)

  • Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Reagent: 100 mM this compound in 50 mM NH₄HCO₃ (prepare fresh, protect from light)

  • Quenching Reagent: 200 mM DTT in water (prepare fresh)

  • Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

  • C18 spin columns for desalting

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or dilute the protein solution in Denaturation Buffer to a final protein concentration of 1-5 mg/mL.

    • Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT) to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 45 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation with this compound:

    • Add the freshly prepared alkylating reagent to a final concentration of 25 mM.

    • Incubate the reaction in the dark at room temperature for 45 minutes.

  • Quenching of Excess Alkylating Reagent:

    • To quench any unreacted this compound, add the quenching reagent (DTT) to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M (typically a 4 to 6-fold dilution).

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Data Presentation: Quantitative Summary

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using this compound for protein labeling, based on the expected performance of similar reagents.

ParameterExpected OutcomeNotes
Alkylation Efficiency > 95%The percentage of cysteine residues successfully alkylated. This can be determined by searching for unmodified cysteine-containing peptides in the MS data.
Mass Shift per Cysteine +165.99 DaThe theoretical monoisotopic mass addition to a peptide for each alkylated cysteine residue (C₄H₆NO₂).
Specificity High for CysteineWhile the primary target is cysteine, some off-target modifications on other nucleophilic residues (e.g., lysine, histidine) may occur. This should be monitored in the data analysis.
Peptide Identification Comparable to standard alkylating agentsThe number of identified peptides and proteins should be similar to well-established alkylating agents like iodoacetamide.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Sample Preparation cluster_1 Digestion & Cleanup cluster_2 Analysis Protein Solubilization\n(8M Urea) Protein Solubilization (8M Urea) Reduction\n(10mM DTT, 56°C) Reduction (10mM DTT, 56°C) Protein Solubilization\n(8M Urea)->Reduction\n(10mM DTT, 56°C) Alkylation\n(25mM Reagent, RT, dark) Alkylation (25mM Reagent, RT, dark) Reduction\n(10mM DTT, 56°C)->Alkylation\n(25mM Reagent, RT, dark) Quenching\n(20mM DTT) Quenching (20mM DTT) Alkylation\n(25mM Reagent, RT, dark)->Quenching\n(20mM DTT) Dilution\n(<1.5M Urea) Dilution (<1.5M Urea) Quenching\n(20mM DTT)->Dilution\n(<1.5M Urea) Trypsin Digestion\n(37°C, overnight) Trypsin Digestion (37°C, overnight) Dilution\n(<1.5M Urea)->Trypsin Digestion\n(37°C, overnight) Acidification\n(1% Formic Acid) Acidification (1% Formic Acid) Trypsin Digestion\n(37°C, overnight)->Acidification\n(1% Formic Acid) Desalting\n(C18 Column) Desalting (C18 Column) Acidification\n(1% Formic Acid)->Desalting\n(C18 Column) LC-MS/MS Analysis LC-MS/MS Analysis Desalting\n(C18 Column)->LC-MS/MS Analysis Data Analysis\n(Protein Identification & Quantification) Data Analysis (Protein Identification & Quantification) LC-MS/MS Analysis->Data Analysis\n(Protein Identification & Quantification)

Caption: Workflow for protein alkylation using this compound.

Hypothetical Signaling Pathway Investigation

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Kinase B Kinase B Kinase A->Kinase B Protein-Cys-SH Protein with Reactive Cysteine (Unlabeled) Kinase A->Protein-Cys-SH Modulates Reactivity Transcription Factor (TF) Transcription Factor (TF) Kinase B->Transcription Factor (TF) Gene Expression Gene Expression Transcription Factor (TF)->Gene Expression Protein-Cys-S-Label Protein with Reactive Cysteine (Labeled) Protein-Cys-SH->Protein-Cys-S-Label Alkylation

Caption: Investigating changes in cysteine reactivity within a signaling pathway.

References

Application Note: Synthesis of L-Selenomethionine using (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenomethionine, a naturally occurring amino acid, is a significant source of selenium in biological systems and a crucial component in the development of selenoproteins. Its applications span from nutritional supplements to advanced applications in structural biology, particularly in X-ray crystallography for phasing protein structures. The synthesis of enantiomerically pure L-selenomethionine is of considerable interest. This application note details a robust protocol for the synthesis of L-selenomethionine utilizing (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as a chiral precursor. This method provides a reliable pathway to obtain high-purity L-selenomethionine, suitable for a range of research and development applications.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis of L-selenomethionine from this compound. The data is compiled from optimized patented procedures.[1]

ParameterValueNotes
Precursor This compound---
Reagent Sodium methyl selenidePrepared in situ
Reaction Temperature 60-80 °C[1]
Reaction Time 6-12 hours[1]
pH for Precipitation 5.0-6.0[1][2]
Overall Yield 80-85%[1]
Chemical Purity >99%[2]
Enantiomeric Excess >99%[2]

Experimental Workflow

The synthesis of L-selenomethionine from this compound is a two-stage process. The first stage involves the preparation of the key nucleophile, sodium methyl selenide. The second stage is the nucleophilic substitution reaction with the chiral bromo-precursor to yield L-selenomethionine.

G cluster_0 Stage 1: Preparation of Sodium Methyl Selenide cluster_1 Stage 2: Synthesis of L-Selenomethionine Se Selenium Powder Na2Se2 Sodium Diselenide Solution Se->Na2Se2 Hydrazine Hydrazine Hydrate Hydrazine->Na2Se2 NaOH Sodium Hydroxide Solution NaOH->Na2Se2 Me2Se2 Dimethyl Diselenide Na2Se2->Me2Se2 Methylation Me_reagent Methylating Reagent (e.g., Dimethyl Carbonate) Me_reagent->Me2Se2 NaSeMe Sodium Methyl Selenide Solution Me2Se2->NaSeMe Reduction NaBH4 Sodium Borohydride NaBH4->NaSeMe Reaction Heating and Reflux (60-80°C, 6-12h) NaSeMe->Reaction Precursor This compound Precursor->Reaction LSeMet_Na L-Selenomethionine Sodium Salt Reaction->LSeMet_Na Precipitation pH Adjustment (5.0-6.0) LSeMet_Na->Precipitation Acid Acetic Acid Acid->Precipitation LSeMet L-Selenomethionine (Crude) Precipitation->LSeMet Purification Filtration and Dehydration LSeMet->Purification Final_Product Pure L-Selenomethionine Purification->Final_Product

Figure 1. Experimental workflow for the synthesis of L-Selenomethionine.

Experimental Protocols

Materials:

  • This compound

  • Selenium powder

  • Hydrazine hydrate

  • Sodium hydroxide

  • Dimethyl carbonate (or other methylating agent)

  • Sodium borohydride

  • Dehydrated ethanol

  • Acetic acid

  • Hydrochloric acid

  • Deionized water

  • Nitrogen gas supply

  • Standard laboratory glassware and equipment (reactor, condenser, etc.)

Protocol 1: Preparation of Sodium Methyl Selenide Solution

This protocol is adapted from patented industrial synthesis methods.[1][3]

  • Formation of Sodium Diselenide: In a suitable reactor under a nitrogen atmosphere, dissolve sodium hydroxide in water to create a 20% solution. Add selenium powder and hydrazine hydrate to the sodium hydroxide solution. The molar ratio of selenium to sodium hydroxide to hydrazine hydrate should be approximately 1:2:0.8. Stir the mixture at room temperature (20-25°C) for 24-48 hours until the selenium powder has completely reacted to form a dark red solution of sodium diselenide.

  • Methylation to Dimethyl Diselenide: To the sodium diselenide solution, add a methylating agent such as dimethyl carbonate. Stir the reaction mixture at room temperature for 4-12 hours. After the reaction is complete, allow the mixture to stand and separate the lower organic phase containing dimethyl diselenide.

  • Reduction to Sodium Methyl Selenide: In a separate reactor, dissolve the obtained dimethyl diselenide in dehydrated ethanol. Under a nitrogen atmosphere, gradually add sodium borohydride to the solution. The reaction is exothermic and will produce hydrogen gas. Continue stirring until the solution becomes clear and colorless, indicating the formation of sodium methyl selenide. This solution is used directly in the next step.

Protocol 2: Synthesis of L-Selenomethionine

This protocol is based on the reaction of the precursor with the prepared sodium methyl selenide.[1]

  • Reaction Setup: In a reactor equipped with a condenser and under a nitrogen atmosphere, add the prepared sodium methyl selenide solution in dehydrated ethanol.

  • Addition of Precursor: Add this compound to the sodium methyl selenide solution.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain it under reflux for 6-12 hours. Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature (20-25°C). Adjust the pH of the solution to 5.0-6.0 with acetic acid or hydrochloric acid. A white solid of L-selenomethionine will precipitate.

  • Purification: Filter the precipitate and wash it with cold deionized water and then with ethanol. Dry the white solid under vacuum to obtain the final L-selenomethionine product. For higher purity, recrystallization from a hot water/ethanol mixture can be performed.[2]

Analytical Characterization

The identity and purity of the synthesized L-selenomethionine can be confirmed by various analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and enantiomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling selenium compounds and volatile reagents.

  • Selenium compounds are toxic. Avoid inhalation, ingestion, and skin contact.

  • Hydrazine hydrate is corrosive and a suspected carcinogen.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Techniques for Creating Conformationally Restricted GABA Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of conformationally restricted analogues of gamma-aminobutyric acid (GABA). By constraining the flexible GABA backbone, researchers can develop subtype-selective ligands for GABA receptors, leading to more targeted therapeutic agents with potentially fewer side effects.

Introduction to Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its inherent conformational flexibility allows it to bind to different receptor subtypes, namely the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors.[1][2] However, this flexibility also presents a challenge in designing subtype-selective drugs. By incorporating rigid structural elements, we can lock the GABA molecule into specific conformations, thereby increasing its selectivity for a particular receptor subtype.[1][3] This approach has led to the development of potent and selective GABA analogues with therapeutic potential for various neurological and psychiatric disorders.[3]

The main strategies for creating conformationally restricted GABA analogues involve the introduction of cyclic structures or cage hydrocarbons into the GABA backbone. These include:

  • Cycloalkane Scaffolds: Incorporating cyclopropane, cyclobutane, cyclopentane, or cyclohexane rings to limit the rotation of the carbon chain.[1][4][5]

  • Unsaturated Systems: Introducing double or triple bonds to create a more rigid structure.

  • Polycyclic and Cage Hydrocarbons: Utilizing structures like adamantane to create highly rigid analogues with increased lipophilicity.[1][6]

  • Heterocyclic Scaffolds: Incorporating heterocyclic rings to introduce additional interaction points and conformational constraints.

GABA Receptor Subtypes and Signaling Pathways

Understanding the structure and function of GABA receptors is crucial for the rational design of selective analogues.

GABAA Receptors

GABAA receptors are ligand-gated ion channels that are permeable to chloride (Cl-) and, to a lesser extent, bicarbonate (HCO3-) ions.[7] Upon GABA binding, the channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuron, resulting in an inhibitory effect.[8] These receptors are pentameric structures assembled from a variety of subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3).[9][10] The most common stoichiometry in the CNS is two α, two β, and one γ subunit.[9][10] The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for GABA and allosteric modulators like benzodiazepines.[9][11][12]

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway GABA GABA GABAA_R GABA-A Receptor (α₂β₂γ) GABA->GABAA_R Binds to α/β subunit interface Cl_channel Chloride Channel (Pore) GABAA_R->Cl_channel Conformational Change Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Influx of Anions Cl_ion Cl⁻ Cl_ion->Cl_channel HCO3_ion HCO₃⁻ HCO3_ion->Cl_channel

Caption: GABA-A receptor signaling pathway.

GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. They are heterodimers composed of GABAB1 and GABAB2 subunits. Ligand binding to the GABAB1 subunit triggers a conformational change that activates the associated Gi/o protein. The activated G-protein dissociates into Gα and Gβγ subunits, which then modulate downstream effectors. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and hyperpolarization, and inhibit voltage-gated Ca2+ channels, reducing neurotransmitter release. The Gα subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.

GABAB_Signaling_Pathway GABA-B Receptor Signaling Pathway cluster_receptor GABA-B Receptor GABAB1 GABA-B1 GABAB2 GABA-B2 GABAB1->GABAB2 Conformational Change Gi_o Gi/o Protein (αβγ) GABAB2->Gi_o Activates GABA GABA GABA->GABAB1 Binds G_alpha Gi_o->G_alpha G_betagamma Gβγ Gi_o->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B receptor signaling pathway.

Synthetic Strategies and Experimental Protocols

The following sections outline general synthetic workflows and provide detailed protocols for the synthesis of representative conformationally restricted GABA analogues.

General Synthetic Workflow

A typical workflow for the development of novel GABA analogues involves several key stages:

Synthetic_Workflow General Synthetic Workflow for GABA Analogues Design Analogue Design (Computational Modeling) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (Binding Assays, Functional Assays) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement

Caption: General synthetic workflow.

Protocol: Synthesis of a Cyclopropane-based GABA Analogue

This protocol describes a general method for the synthesis of a cyclopropane-containing GABA analogue, inspired by reported procedures.[4][5]

Materials:

  • Appropriate starting materials (e.g., substituted olefin)

  • Diazomethane or other cyclopropanating agent

  • Solvents (e.g., diethyl ether, dichloromethane)

  • Reagents for functional group manipulation (e.g., protecting groups, oxidizing/reducing agents)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Cyclopropanation:

    • Dissolve the starting olefin in an appropriate solvent (e.g., diethyl ether) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add the cyclopropanating agent (e.g., a solution of diazomethane in ether).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench any excess reagent.

    • Work up the reaction mixture by washing with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

  • Functional Group Interconversion:

    • Protect the carboxylic acid and amino groups using standard protecting group chemistry (e.g., Boc for the amine, methyl or ethyl ester for the acid).

    • Perform necessary functional group manipulations to introduce the amino and carboxylic acid moieties at the desired positions on the cyclopropane ring. This may involve multiple steps of oxidation, reduction, amination, etc.

  • Deprotection:

    • Remove the protecting groups under appropriate conditions (e.g., TFA for Boc, hydrolysis for esters) to yield the final cyclopropane-based GABA analogue.

    • Purify the final product by recrystallization or chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized analogue using 1H NMR, 13C NMR, and mass spectrometry.

Protocol: Synthesis of an Adamantane-based GABA Analogue

This protocol outlines a general approach to synthesizing GABA analogues incorporating an adamantane scaffold.[6][13][14]

Materials:

  • Adamantane-1-carboxylic acid or other suitable adamantane derivative

  • Reagents for introducing the amino and acetic acid moieties (e.g., via malonic ester synthesis or similar C-C bond-forming reactions)

  • Solvents (e.g., THF, DMF)

  • Strong bases (e.g., NaH, LDA)

  • Standard workup and purification reagents

Procedure:

  • Scaffold Functionalization:

    • Starting with a commercially available adamantane derivative (e.g., adamantane-1-carboxylic acid), convert it to a suitable intermediate for chain extension (e.g., an acid chloride or an aldehyde).

  • Chain Elongation and Functionalization:

    • Employ a suitable synthetic route, such as the Arndt-Eistert homologation or a malonic ester synthesis, to introduce the two-carbon extension required for the GABA backbone.

    • Introduce the amino group at the appropriate position, often via reduction of a nitro or azide group, or through reductive amination.

  • Purification and Characterization:

    • Purify the intermediate and final products at each step using column chromatography or recrystallization.

    • Characterize the final adamantane-GABA analogue using NMR and mass spectrometry to confirm its structure and purity.

General Purification Protocol

Purification of the synthesized GABA analogues is critical to ensure accurate biological evaluation. A common method involves ion-exchange chromatography followed by crystallization.[15][16][17]

Materials:

  • Crude synthetic product

  • Ion-exchange resin (e.g., Amberlite)

  • Elution buffers (e.g., varying concentrations of HCl or NH4OH)

  • Solvents for crystallization (e.g., ethanol, water)

Procedure:

  • Ion-Exchange Chromatography:

    • Dissolve the crude product in an appropriate buffer and load it onto a pre-equilibrated ion-exchange column.

    • Wash the column with the starting buffer to remove uncharged impurities.

    • Elute the bound GABA analogue using a gradient of increasing salt concentration or a change in pH.

    • Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining).

  • Desalting and Crystallization:

    • Pool the fractions containing the pure product and remove the salt by dialysis, size-exclusion chromatography, or precipitation.

    • Concentrate the desalted solution and induce crystallization by adding a less polar solvent (e.g., ethanol) and cooling.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data on Conformationally Restricted GABA Analogues

The following tables summarize the binding affinities and functional activities of selected conformationally restricted GABA analogues at various GABA receptor subtypes.

Table 1: Binding Affinities (Ki, IC50) of Conformationally Restricted GABA Analogues

AnalogueScaffoldReceptor SubtypeKi (nM)IC50 (µM)Reference
(+)-4-ACPCACyclopenteneGABAC (ρ1)-6.0 ± 0.1 (as Ki)[18]
(+)-4-ACPCACyclopenteneGABAC (ρ2)-4.7 ± 0.3 (as Ki)[18]
3-Aminopropanesulfonic acid-GABAA-0.04[19]
Imidazoleacetic acidHeterocycleGABAA-0.4[19]
trans-3-Aminocyclopentanecarboxylic acidCyclopentaneGABA Binding Site (Na-independent)-More potent than cis-isomer[5][20]
cis-3-Aminocyclohexanecarboxylic acidCyclohexaneGABA Transport Site-Potent inhibitor[5][20]
Bicuculline-GABAA-3.3[21]
Picrotoxin-GABAA-0.8[21]

Table 2: Functional Activities (EC50) of Conformationally Restricted GABA Analogues

AnalogueScaffoldReceptor SubtypeEC50 (µM)ActivityReference
(+)-TACPCyclopentaneGABAC (ρ1)2.7 ± 0.2Partial Agonist[18]
(+)-TACPCyclopentaneGABAC (ρ2)1.45 ± 0.22Partial Agonist[18]
(+)-CACPCyclopentaneGABAC (ρ1)26.1 ± 1.1Partial Agonist[18]
(+)-CACPCyclopentaneGABAC (ρ2)20.1 ± 2.1Partial Agonist[18]
MuscimolHeterocycleGABAA2.04Agonist[22]
GABA-GABAA (α3β3γ2)12.5Agonist[23]
GABA-GABAA (α6β3γ2)0.17Agonist[23]

Conclusion

The design and synthesis of conformationally restricted GABA analogues represent a powerful strategy for developing selective ligands for GABA receptor subtypes. By employing a range of cyclic and polycyclic scaffolds, researchers can fine-tune the pharmacological properties of these molecules. The detailed protocols and data presented in these application notes provide a valuable resource for scientists in the field of neuroscience and drug discovery, facilitating the development of novel therapeutics for a variety of CNS disorders.

References

Application Notes and Protocols: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as a starting material for the synthesis of novel neuroprotective agents. The protocols outlined below are based on established methodologies in the field of neuropharmacology and are intended to guide researchers in the preclinical evaluation of derivatives of this compound.

This compound is a chiral amino acid derivative that serves as a versatile building block in organic synthesis.[1][2][3] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential for modification make it an interesting candidate for the development of compounds targeting neurological disorders.[4] This document outlines a hypothetical development pathway for a novel neuroprotective agent derived from this starting material, targeting glutamate-mediated excitotoxicity, a key mechanism in neuronal cell death associated with stroke, traumatic brain injury, and neurodegenerative diseases.[5][6][7]

Synthesis of a Hypothetical Neuroprotective Agent

This compound can be utilized as a precursor for the synthesis of various heterocyclic compounds and other derivatives with potential biological activity.[4] A plausible synthetic route to a novel neuroprotective agent could involve the reaction of the primary amine with a suitable reagent to introduce a pharmacophore known to interact with glutamate receptors or related pathways.

Proposed Synthesis Workflow:

A (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide B Protection of the carboxylic acid A->B e.g., SOCl2, MeOH C N-Arylation or N-Heteroarylation B->C e.g., Aryl halide, Pd catalyst D Deprotection C->D e.g., LiOH E Final Compound (Hypothetical Neuroprotective Agent) D->E

Caption: Proposed synthetic workflow for a neuroprotective agent.

In Vitro Neuroprotection Assays

In vitro assays are crucial for the initial screening and characterization of the neuroprotective potential of newly synthesized compounds. These assays help to determine the efficacy of the compound in protecting neurons from various insults and to elucidate its mechanism of action.

2.1. Assessment of Protection against Glutamate-Induced Excitotoxicity

This protocol is designed to evaluate the ability of a test compound to protect primary neuronal cultures from glutamate-induced cell death.

Experimental Protocol:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate the neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Maintain the cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV).

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

    • Add the test compound to the wells at various concentrations (e.g., 0.1, 1, 10, 100 µM) and incubate for 1 hour.

  • Glutamate Challenge:

    • Add glutamate to the wells to a final concentration of 50 µM.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For the LDH assay, collect the culture supernatant and measure LDH activity using a commercially available kit.

2.2. Evaluation of Antioxidant Activity

Oxidative stress is a major contributor to neuronal damage. The following protocols can be used to assess the antioxidant properties of the test compound.[1]

Experimental Protocol: TBARS Assay for Lipid Peroxidation [1]

  • Sample Preparation: Prepare synaptosomes from rat brain tissue.

  • Incubation: Pre-incubate the synaptosomes (0.5 mg protein/mL) with different concentrations of the test compound for 15 minutes at 37°C.

  • Initiation of Lipid Peroxidation: Add 7.5 µM FeSO4 and 1.5 mM ascorbic acid to initiate lipid peroxidation and incubate for 30 minutes at 37°C.

  • Measurement: Measure the formation of thiobarbituric acid-reactive substances (TBARS) spectrophotometrically.

Experimental Workflow for In Vitro Assays:

cluster_0 In Vitro Neuroprotection Screening A Primary Neuronal Culture B Pre-treatment with Test Compound A->B C Induction of Neurotoxicity (e.g., Glutamate) B->C D Incubation (24h) C->D E Cell Viability Assay (MTT or LDH) D->E

Caption: Workflow for in vitro neuroprotection screening.

Hypothetical Quantitative Data:

Compound Concentration (µM)Neuronal Viability (% of control)
0 (Glutamate only)45.2 ± 3.1
0.152.8 ± 4.5
168.3 ± 5.2
1085.1 ± 3.9
10088.9 ± 2.7
Compound Concentration (µM)Inhibition of Lipid Peroxidation (%)
115.6 ± 2.8
1042.1 ± 4.1
10075.9 ± 5.5

In Vivo Neuroprotection Studies

In vivo studies are essential to evaluate the therapeutic potential of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used model of focal cerebral ischemia (stroke).[8]

Experimental Protocol: MCAO Model in Rats [8]

  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300 g).

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Compound Administration:

    • Administer the test compound (e.g., 10 mg/kg, intravenously) either before the onset of ischemia (pre-treatment) or at the time of reperfusion (post-treatment).

  • Behavioral Assessment:

    • Evaluate neurological deficits at 24, 48, and 72 hours after MCAO using a standardized neurological scoring system (e.g., the Garcia scale).[1] This scale assesses spontaneous activity, symmetry of movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae.

  • Histological Analysis:

    • At 72 hours post-MCAO, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Remove the brains and section them.

    • Perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure the infarct volume.

    • Perform Nissl staining to assess neuronal viability in the ischemic penumbra.[8]

In Vivo Experimental Workflow:

A MCAO Surgery in Rats B Compound Administration (i.v.) A->B C Behavioral Testing (24, 48, 72h) B->C D Histological Analysis (Infarct Volume, Nissl Staining) C->D

Caption: Workflow for in vivo neuroprotection studies.

Hypothetical Quantitative Data:

Treatment GroupNeurological Score (at 48h)Infarct Volume (mm³)
Vehicle9.5 ± 1.2210 ± 25
Test Compound (10 mg/kg)5.8 ± 0.9125 ± 18

Proposed Mechanism of Action: Modulation of Glutamatergic Neurotransmission

The neuroprotective effects of the hypothetical derivative of (S)-(+)-2-Amino-4-bromobutyric acid could be mediated through the modulation of the glutamatergic system. This could involve antagonism of NMDA or AMPA receptors, or modulation of glutamate release.[6][9]

Signaling Pathway: Glutamate Excitotoxicity

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal A Action Potential B Vesicular Release of Glutamate A->B C Glutamate B->C D NMDA/AMPA Receptor Activation C->D E Ca2+ Influx D->E F Activation of Proteases, Lipases, Nucleases E->F G Mitochondrial Dysfunction & Oxidative Stress E->G H Neuronal Cell Death F->H G->H I Hypothetical Compound I->D Antagonism

Caption: Glutamate excitotoxicity signaling pathway.

These application notes and protocols provide a framework for the initial stages of drug discovery and development, utilizing this compound as a starting material for novel neuroprotective agents. The successful execution of these experiments would provide valuable insights into the therapeutic potential of its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a crucial intermediate in the synthesis of S-adenosyl-L-methionine (SAM) and other bioactive compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting materials are L-homoserine or L-methionine.[1] Other reported starting materials include S-pyroglutamic acid and α-bromo-γ-butyrolactone, though these may involve more complex multi-step syntheses.[1]

Q2: How can I monitor the progress of the synthesis reaction?

A2: Thin-layer chromatography (TLC) is a widely used and effective method to track the consumption of the starting material and the formation of the product throughout the reaction.[1]

Q3: What are the typical physical properties of this compound?

A3: It is a white to light yellow crystalline powder.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₉Br₂NO₂[3]
Molecular Weight262.93 g/mol [3][4]
Melting Point189 °C (decomposes)[4]
Optical Activity [α]20/D+16° (c = 1 in methanol)[4]
CAS Number15159-65-6[1][4]

Troubleshooting Guide

Low Yield

Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A4: Low yields can arise from several factors. Below are common issues and their corresponding solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction closely using TLC until the starting material is no longer visible.[1] If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature. For the synthesis from L-homoserine, a reaction time of 6 hours at 75°C has been reported.[1]

  • Suboptimal Reagent Concentration: The concentration of hydrogen bromide (HBr) is critical for the reaction's success.

    • Solution: Increasing the mass concentration of HBr in the acetic acid solution can improve the conversion rate.[1] It is imperative to conduct the reaction in a sealed, pressure-resistant vessel to prevent the volatile HBr from escaping, which would lower its effective concentration.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Careful control of reaction temperature is crucial. Elevated temperatures, while potentially increasing the reaction rate, can also promote the formation of undesired side products.[1] Maintain the recommended temperature range for the specific protocol you are following.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Ensure efficient extraction by using the appropriate solvent and performing multiple extractions (e.g., ethyl acetate 3x10 mL).[1] For purification, column chromatography is an effective method to isolate the product from impurities.[1] When precipitating the product, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization.

Product Purity Issues

Q5: The final product is discolored. What is the cause and how can I obtain a pure, white crystalline powder?

A5: Discoloration often indicates the presence of impurities.

  • Solution: Purification via recrystallization is a highly effective method for removing colored impurities. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of acetone and absolute ethanol) and then allowing it to cool slowly to form pure crystals.[1] Column chromatography can also be employed for purification.[1]

Q6: I observe an unexpected spot on my TLC plate after the reaction. What could this be?

A6: An extra spot on the TLC plate could be an intermediate, a byproduct, or unreacted starting material.

  • Solution: To identify the spot, you can run co-spots with your starting material. If the unknown spot does not correspond to the starting material, it is likely an intermediate or a side product. Optimizing reaction conditions, such as temperature and reaction time, can help minimize the formation of byproducts. If an intermediate is accumulating, it may indicate that the reaction has not gone to completion.

Experimental Protocols

Synthesis from L-Homoserine

This protocol details the direct synthesis of this compound from L-homoserine.

Materials:

  • L-homoserine

  • 33% Hydrogen bromide in acetic acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide acetic acid solution.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • Purify the crude product by column chromatography to obtain the final product.[1]

Synthesis from L-Methionine (Two-Pot Synthesis)

This optimized process involves the methylation of L-methionine, followed by hydrolysis, cyclization, and finally, bromo ring-opening.[1]

Part 1: Methylation and Hydrolysis

  • In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until completion.

  • Separate the methyl iodide phase.

  • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up a distillation apparatus and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). This reaction should proceed for 6 hours.[1]

Part 2: Dehydration, Ring Closing, and Bromo Ring Opening

  • After the distillation in Part 1, let the reaction mixture cool. Add 200 mL of concentrated hydrochloric acid and 50 mL of water, and stir until homogeneous.

  • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes. The reaction is exothermic.

  • After cooling to room temperature, decant the solution to remove the precipitated iodine. Wash the iodine with 20 mL of water.

  • Combine the decanted liquid and the washing liquid, and extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • Heat the resulting colorless aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).

  • Place the solid in a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours.

  • Concentrate the extract to obtain a solid (approximately 58 g).

  • To this solid, add 60 mL of acetone and 10 mL of absolute ethanol. Heat to reflux for 30 minutes, then cool to room temperature to precipitate white crystals.

  • Filter the crystals to obtain L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • The subsequent bromo ring-opening step to yield the final product is then carried out.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Conceptual)

While specific yield percentages under varied conditions are not fully detailed in the provided search results, the qualitative impact of reaction parameters is described.[1] The following table conceptualizes the expected trends based on the available information.

ParameterChangeEffect on YieldRationale
HBr ConcentrationIncreaseIncreaseHigher concentration of the brominating agent drives the reaction forward.[1]
Reaction TemperatureIncreaseIncrease (up to an optimum)Increased reaction rate. However, excessively high temperatures can lead to side reactions and HBr loss.[1]
Reaction VesselOpen vs. SealedHigher in sealedPrevents the escape of volatile HBr, maintaining its concentration.[1]

Visualizations

Synthesis_from_L_Homoserine cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product L_Homoserine L-Homoserine Reaction_Vessel Sealed Tube 75°C, 6 hours L_Homoserine->Reaction_Vessel Concentration Concentration (remove excess acid) Reaction_Vessel->Concentration HBr_AcOH 33% HBr in Acetic Acid HBr_AcOH->Reaction_Vessel Extraction Ethyl Acetate Extraction Concentration->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound from L-Homoserine.

Synthesis_from_L_Methionine cluster_start Starting Material cluster_pot1 Pot 1: Methylation & Hydrolysis cluster_pot2 Pot 2: Cyclization & Ring Opening cluster_product Final Product L_Methionine L-Methionine Methylation Methylation (Methyl Iodide) L_Methionine->Methylation Hydrolysis Hydrolysis (Sodium Carbonate) Methylation->Hydrolysis Cyclization Dehydration & Ring Closing (HCl, H2O2) Hydrolysis->Cyclization Intermediate L-(+)-α-amino-γ-butyrolactone hydrochloride Cyclization->Intermediate Ring_Opening Bromo Ring Opening Intermediate->Ring_Opening Final_Product (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Ring_Opening->Final_Product

Caption: "Two-pot" synthesis workflow from L-Methionine.

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Low_HBr HBr Concentration Low? Low_Yield->Low_HBr Side_Rxns Side Reactions? Low_Yield->Side_Rxns Workup_Loss Loss During Work-up? Low_Yield->Workup_Loss Sol_TLC Monitor with TLC, extend reaction time/temp Incomplete_Rxn->Sol_TLC Sol_HBr Use sealed vessel, increase HBr concentration Low_HBr->Sol_HBr Sol_Temp Optimize temperature Side_Rxns->Sol_Temp Sol_Workup Efficient extraction, careful purification Workup_Loss->Sol_Workup

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of Crude (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of crude (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in research and development? A1: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital bioactive substance used in treating conditions like liver dysfunction and depression.[1] It also serves as a precursor for L-selenomethionine, a compound with potential anti-cancer properties.[1] In neuroscience, its structural similarity to the neurotransmitter GABA makes it a tool for studying GABAergic signaling pathways.[2]

Q2: What are the typical physical and chemical properties of this compound? A2: It is generally a white to light yellow crystalline powder.[1][2][3] The molecular formula is C₄H₉Br₂NO₂ and the molecular weight is approximately 262.93 g/mol .[1][4] It is soluble in water.[2]

Q3: Why is chromatographic purification of the crude product necessary? A3: Synthesis of this compound can result in various impurities, including unreacted starting materials, side-products, and residual reagents. Chromatographic purification is essential to remove these impurities, which could otherwise interfere with subsequent reactions or biological assays, ensuring the product's suitability for sensitive applications in drug development.

Q4: Which chromatographic technique is most suitable for purifying this compound? A4: Given that the target compound is a salt of an amino acid, it is highly polar and charged. Cation-exchange chromatography (IEX) is the most suitable method for bulk purification. The molecule's primary amine group will be protonated and carry a positive charge, allowing it to bind to a negatively charged cation-exchange resin. Elution is then achieved by increasing the salt concentration or pH. For analyzing enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][6]

Troubleshooting Guides

This guide addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.

Ion-Exchange Chromatography (IEX) for Bulk Purification

Q1: My compound is not binding to the cation-exchange column and is eluting in the flow-through. A1: This typically indicates an issue with the charge of your molecule or the column equilibration.

  • Incorrect pH: The pH of your sample and binding buffer must be low enough to ensure the primary amine group is fully protonated (positively charged). For most amino acids, a pH below 4 is a safe starting point. Calibrate your pH meter and prepare fresh buffers if necessary.

  • Ionic Strength Too High: If the salt concentration of your sample is too high, the salt ions will compete with your compound for binding sites on the resin, preventing it from binding effectively. Dilute your sample in the binding buffer to reduce its ionic strength.

  • Incomplete Column Equilibration: Ensure the column is thoroughly equilibrated with the binding buffer. The pH and conductivity of the eluent should match the buffer before loading the sample.

Q2: The compound binds to the column but does not elute, or elutes with very low yield. A2: This suggests that the elution conditions are too weak to disrupt the ionic interaction between your compound and the resin.

  • Sub-optimal Elution Buffer: Increase the salt concentration (e.g., NaCl, KCl) in your elution buffer. A salt gradient is often more effective than a step elution for finding the optimal elution concentration and improving resolution.

  • Hydrophobic Interactions: Although primarily an ionic interaction, secondary hydrophobic interactions with the resin matrix can occur. Adding a small percentage of a non-polar organic solvent (e.g., 5% isopropanol) to the elution buffer can help disrupt these interactions.[7]

  • Precipitation on Column: The compound may have precipitated on the column, especially if its concentration is high. Try decreasing the amount of sample loaded or using a shallower elution gradient to reduce the concentration of the eluted peak.

Q3: I'm observing poor resolution, with broad or overlapping peaks. A3: Peak broadening and poor resolution can stem from several factors related to the column, flow rate, or elution method.

  • Elution Gradient is Too Steep: A steep gradient can cause components to elute too closely together. Use a shallower gradient to improve separation.

  • Flow Rate is Too High: A high flow rate reduces the time for molecules to interact with the stationary phase, leading to broader peaks. Reduce the flow rate.[8]

  • Poorly Packed Column: An improperly packed column can lead to channeling and band broadening. Repack the column or use a pre-packed column.

  • Column Overloading: Loading too much sample can saturate the resin and lead to poor separation. Reduce the sample load.

Q4: The backpressure on the system is excessively high. A4: High backpressure is a common issue that can damage the column and pump.

  • Clogged Filters or Frits: Particulates in the sample or buffers can clog the column inlet frit. Filter all samples and buffers (0.22 or 0.45 µm filter) before use.[7][9] If clogged, you may need to reverse the flow at a low rate to clean the frit or replace it.[7]

  • Sample Viscosity: A highly concentrated or viscous sample can increase pressure. Dilute the sample with the binding buffer.[9]

  • Precipitation: The sample may have precipitated at the top of the column. Ensure the sample is fully soluble in the binding buffer and consider including any additives used for initial solubilization in the running buffer.[7]

  • Microbial Growth: If columns are stored improperly, microbial growth can occur. Store columns in a bacteriostatic solution, such as 20% ethanol, when not in use.

Chiral HPLC for Enantiomeric Purity Analysis

Q1: I am not achieving baseline separation between the (S)- and potential (R)-enantiomers. A1: Enantiomeric separation is highly dependent on the specific interactions between the analytes and the chiral stationary phase (CSP).

  • Incorrect CSP: Not all CSPs work for all compounds. You may need to screen several different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) to find one that provides selectivity for your molecule.[10][11]

  • Mobile Phase Composition: The choice of organic modifier (e.g., ethanol, isopropanol) and its proportion in the mobile phase (often with hexane) is critical. Systematically vary the solvent ratio.[5][12]

  • Mobile Phase Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) can significantly improve peak shape and resolution for ionizable compounds like amino acids.[13]

  • Temperature: Column temperature affects separation kinetics and thermodynamics. Try adjusting the column temperature (e.g., 15°C, 25°C, 35°C) as it can sometimes dramatically change selectivity.[10][14]

Q2: My peaks are tailing or fronting. A2: Poor peak shape can be caused by secondary interactions or column overload.

  • Secondary Interactions: For amino acids, interactions between the charged functional groups and residual silanols on the silica support can cause tailing. Adding a competitor to the mobile phase, like TFA or an amine modifier, can block these sites and improve peak shape.[13]

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.

  • Mismatched Sample Solvent: The solvent used to dissolve the sample should be as weak as, or identical to, the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Purification & Analysis
ParameterCation-Exchange Chromatography (IEX)Chiral HPLC
Primary Use Bulk PurificationEnantiomeric Purity Analysis
Stationary Phase Negatively charged resin (e.g., sulfopropyl, carboxymethyl)Chiral Stationary Phase (CSP) (e.g., Amylose or Cellulose derivatives)
Mobile Phase Aqueous buffers (low pH for binding)Non-polar solvents (e.g., Hexane) with polar modifiers (e.g., Ethanol, IPA)
Elution Mechanism Increasing ionic strength (salt gradient) or increasing pHIsocratic elution
Key Optimization pH, Salt Gradient Steepness, Flow RateChoice of CSP, Mobile Phase Composition, Temperature
Typical Scale Milligrams to KilogramsMicrograms to Milligrams
Detection UV, ConductivityUV, Chiral Detector (e.g., Circular Dichroism)
Table 2: Example Purity Analysis Data Before and After IEX Purification
AnalyteCrude Sample Purity (Area % by HPLC)Purified Sample Purity (Area % by HPLC)Enantiomeric Excess (Crude)Enantiomeric Excess (Purified)
(S)-(+)-2-Amino-4-bromobutyric acid 85.2%99.5%>99%>99%
Starting Material (e.g., L-homoserine) 7.8%< 0.1%N/AN/A
Unknown Impurity 1 4.5%0.3%N/AN/A
Unknown Impurity 2 2.5%0.1%N/AN/A
(R)-(-)-Enantiomer < 0.5%< 0.5%N/AN/A

Experimental Protocols

Protocol 1: Purification by Strong Cation-Exchange Chromatography (SCX)
  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

    • Filter both buffers through a 0.45 µm membrane.

  • Column Preparation:

    • Pack a suitable column with a strong cation-exchange resin (e.g., SP Sepharose).

    • Wash the column with 5 column volumes (CV) of ultrapure water.

    • Equilibrate the column with Buffer A for 10 CV, or until the pH and conductivity of the outlet match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal volume of Buffer A.

    • Adjust the pH to 3.0 if necessary.

    • Filter the sample through a 0.45 µm syringe filter.

    • Load the sample onto the column at a low flow rate (e.g., 1 mL/min for a 10 mL column).

  • Washing and Elution:

    • Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

    • Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 20 CV.

    • Collect fractions throughout the elution process.

  • Fraction Analysis and Desalting:

    • Analyze the collected fractions for the presence of the target compound using a suitable method (e.g., TLC, HPLC).

    • Pool the pure fractions.

    • Remove the high salt concentration from the pooled fractions using techniques like dialysis, size-exclusion chromatography (desalting column), or reverse-phase SPE.

    • Lyophilize the desalted solution to obtain the pure product as a solid.

Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
  • System Preparation:

    • Chiral Column: Chiralpak® IA or similar amylose-based CSP.

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio may require method development.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard (if available) to confirm the elution order of the enantiomers.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Injection and Analysis:

    • Inject 10 µL of the sample onto the column.

    • Record the chromatogram for a sufficient time to allow all peaks to elute.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Mandatory Visualizations

G start_end start_end process process analysis analysis product product A Crude Product B Dissolve in Binding Buffer & Filter A->B C Cation-Exchange Chromatography B->C Load Sample D Wash (Remove Neutral & Anionic Impurities) C->D E Elute (Salt Gradient) D->E F Collect Fractions E->F G Analyze Fractions (TLC / HPLC) F->G H Pool Pure Fractions G->H Identify Pure Fractions I Desalting & Lyophilization H->I J Pure (S)-Product I->J K Assess Enantiomeric Purity (Chiral HPLC) J->K

Caption: Experimental workflow for the purification and analysis of crude product.

G problem problem question question solution solution sub_solution sub_solution P1 High Backpressure Q1 Sample & Buffers Filtered? P1->Q1 S1 Filter Sample & Buffers (0.45 µm) Q1->S1 No Q2 Sample Too Viscous? Q1->Q2 Yes S2 Dilute Sample with Binding Buffer Q2->S2 Yes Q3 Column Stored Properly? Q2->Q3 No S3 Clean Column (CIP) Store in 20% EtOH Q3->S3 No S4 Check for Clogs (Frit / Tubing) Q3->S4 Yes P2 No Binding to Column Q4 Sample pH Correct? P2->Q4 S5 Adjust Sample pH to < pI Q4->S5 No Q5 Sample Ionic Strength Too High? Q4->Q5 Yes S6 Dilute Sample in Binding Buffer Q5->S6 Yes

Caption: Troubleshooting logic for common ion-exchange chromatography issues.

References

Troubleshooting side reactions in the bromination of aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the bromination of aminobutyric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of aminobutyric acid, providing potential causes and solutions in a question-and-answer format.

Question 1: Low yield of the desired brominated aminobutyric acid.

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. The Hell-Volhard-Zelinsky (HVZ) reaction, for instance, is known for requiring harsh conditions and extended reaction times to proceed to completion.[1][2]

  • Side reactions: Competing side reactions can consume the starting material or the desired product, leading to a lower yield.

  • Degradation of starting material or product: The reaction conditions, such as high temperatures or strong acids, might be too harsh, causing the aminobutyric acid or the brominated product to decompose.

  • Suboptimal work-up and purification: Product loss can occur during extraction, washing, or purification steps. For example, the desired product might have some solubility in the aqueous phase during extraction.

Solutions:

  • Optimize reaction conditions:

    • Increase the reaction time and monitor the progress using techniques like TLC or NMR.

    • Adjust the temperature. For the HVZ reaction, reflux conditions are often necessary.[1]

    • Vary the molar ratio of the brominating agent (e.g., Br2, NBS) and catalyst (e.g., PBr3).

  • Protect the amino group: The amino group is a nucleophile and can react with brominating agents or other electrophiles in the reaction mixture.[3] Protecting the amino group as a carbamate (e.g., Boc or Z group) can prevent this side reaction and improve the yield of the desired product.[4][5]

  • Use a milder brominating agent: Depending on the desired position of bromination, consider using N-Bromosuccinimide (NBS) under radical conditions for allylic or benzylic positions, or under acidic catalysis for α-bromination of carbonyl derivatives.[6][7]

  • Optimize work-up and purification:

    • Ensure the pH is adjusted correctly during extraction to minimize the solubility of the amino acid in the aqueous layer.

    • Employ appropriate purification techniques such as column chromatography, recrystallization, or precipitation to isolate the product effectively.[8][9][10]

Question 2: Multiple bromination products are observed.

Potential Causes:

  • Lack of regioselectivity: Depending on the structure of the aminobutyric acid and the reaction conditions, bromination can occur at different positions. For example, the HVZ reaction specifically leads to α-bromination of the carboxylic acid.[11][12] Radical bromination with NBS will favor allylic or benzylic positions.[13]

  • Over-bromination: Using an excess of the brominating agent can lead to the formation of di- or poly-brominated products.

Solutions:

  • Control stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Choose the appropriate bromination method for the desired isomer:

    • For α-bromination, the Hell-Volhard-Zelinsky reaction is the method of choice.[1][14]

    • For bromination at other positions, alternative synthetic routes starting from different precursors might be necessary, such as using γ-butyrolactone to synthesize 4-bromobutyric acid.[8]

  • Protect functional groups: As mentioned before, protecting the amino group can prevent N-bromination.[3]

Question 3: Formation of N-brominated byproducts.

Potential Cause:

  • Reaction with the unprotected amino group: The primary or secondary amine of the aminobutyric acid can react with the brominating agent to form N-bromoamines.[15][16][17]

Solution:

  • Protect the amino group: This is the most effective way to prevent N-bromination. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z).[3][4][5][18] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps.

Question 4: The reaction mixture turns dark, and significant charring is observed.

Potential Cause:

  • Decomposition: The reaction conditions, particularly high temperatures and the presence of strong acids (e.g., HBr) or catalysts (PBr3), can cause decomposition of the starting material or products, especially with prolonged reaction times.[1][2]

Solutions:

  • Control the temperature: Use a well-controlled heating source and monitor the internal temperature of the reaction.

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.

  • Consider a two-step process: If direct bromination is problematic, consider converting the carboxylic acid to an acid halide first, which can then be brominated under milder conditions. The HVZ reaction itself proceeds through an acyl bromide intermediate.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the Hell-Volhard-Zelinsky (HVZ) reaction, and when should I use it for brominating aminobutyric acid?

The Hell-Volhard-Zelinsky (HVZ) reaction is a method for the α-halogenation of a carboxylic acid.[12] It involves treating the carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus trihalide (PBr3).[1][11] You should use the HVZ reaction when you specifically want to introduce a bromine atom at the carbon adjacent to the carboxylic acid group (the α-position) of the aminobutyric acid. It's important to note that the amino group should be protected to avoid side reactions.

Q2: What are the most common side products in the bromination of unprotected aminobutyric acid?

The most common side products include:

  • N-brominated compounds: The amino group reacts with the brominating agent.[15][16][17]

  • Over-brominated products: Multiple bromine atoms are added to the molecule.

  • Products of degradation: Charring and complex mixtures can result from harsh reaction conditions.[1]

  • Hydroxy-substituted byproducts: If water is present, it can compete with bromide as a nucleophile, leading to the formation of hydroxy acids.[19]

Q3: How can I purify my brominated aminobutyric acid derivative?

Common purification methods include:

  • Recrystallization: This is effective if the desired product is a solid and a suitable solvent system can be found.[20]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.[8]

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives.[10]

  • Precipitation: The product can sometimes be selectively precipitated by adding an anti-solvent.[9][21]

Q4: Do I always need to protect the amino group before bromination?

While not always strictly necessary depending on the specific reaction conditions and desired outcome, protecting the amino group is highly recommended to prevent N-bromination and other side reactions involving the amine.[3][4] This generally leads to a cleaner reaction and higher yield of the desired C-brominated product. The choice of protecting group is crucial and should be compatible with the bromination conditions and easily removable afterward.[5][18]

Data Presentation

Table 1: Comparison of Common Bromination Methods for Aminobutyric Acid

MethodBrominating Agent(s)Position of BrominationCommon Side ReactionsKey Considerations
Hell-Volhard-Zelinsky Br2, PBr3 (cat.)α-positionOver-bromination, degradation, N-bromination (if unprotected)Requires harsh conditions (high temp.); amino group protection is recommended.[1][2][12]
Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator (AIBN, light)Allylic/Benzylic positionsAddition to double bonds, succinimide byproductsNot suitable for direct bromination of the alkyl chain of GABA unless a site for radical stabilization is present.[6][13]
Ring opening of Lactone HBrγ-position (from γ-butyrolactone)Esterification if alcohol is presentA specific method for obtaining γ-bromo derivatives.[8]

Experimental Protocols

Protocol 1: General Procedure for α-Bromination of N-Protected Aminobutyric Acid via the Hell-Volhard-Zelinsky Reaction

This is a general guideline and may require optimization for specific substrates.

  • Protection of the Amino Group: Protect the amino group of the aminobutyric acid with a suitable protecting group (e.g., Boc anhydride for Boc protection) following standard literature procedures.[5]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the N-protected aminobutyric acid.

  • Addition of Catalyst: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr3) (typically 0.1-0.3 equivalents).

  • Addition of Bromine: Heat the mixture to the desired temperature (e.g., 50-80 °C) and add bromine (Br2) (typically 1.1-1.5 equivalents) dropwise from the dropping funnel. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitor by TLC or NMR).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess bromine, for example, by adding a solution of sodium thiosulfate.

    • If the product is the α-bromo acyl bromide, it can be hydrolyzed by carefully adding water.[11]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

Protocol 2: Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone

Adapted from a known procedure.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone.

  • Addition of Reagents: Under a dry argon atmosphere, add an aqueous solution of hydrobromic acid (HBr) (e.g., 48%) and concentrated sulfuric acid dropwise.

  • Reaction: Stir the mixture at room temperature for a few hours, then heat to reflux for several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent like diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting residue by silica gel chromatography.

Visualizations

Bromination_Workflow cluster_prep Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification start Start with Aminobutyric Acid protect Protect Amino Group (e.g., Boc, Z) start->protect bromination Select Bromination Method (e.g., HVZ, NBS) protect->bromination workup Quench & Extract bromination->workup purify Purify Product (Chromatography, Recrystallization) workup->purify end_node Pure Brominated Product purify->end_node

Caption: A general experimental workflow for the bromination of aminobutyric acid.

Side_Reaction_Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products n_bromination N-Bromination start->n_bromination optimize Optimize Conditions (Time, Temp, Stoichiometry) low_yield->optimize protect Protect Amino Group low_yield->protect control_stoch Control Stoichiometry multiple_products->control_stoch choose_method Choose Regioselective Method multiple_products->choose_method n_bromination->protect

Caption: A troubleshooting guide for common side reactions in aminobutyric acid bromination.

HVZ_Mechanism RCOOH R-CH(NHP)-COOH (N-Protected Aminobutyric Acid) PBr3 + PBr3 RCOOH->PBr3 AcylBromide R-CH(NHP)-COBr (Acyl Bromide) PBr3->AcylBromide Enol Enol Tautomer AcylBromide->Enol Tautomerization Br2 + Br2 Enol->Br2 alphaBromoAcylBromide R-CBr(NHP)-COBr (α-Bromo Acyl Bromide) Br2->alphaBromoAcylBromide H2O + H2O (Work-up) alphaBromoAcylBromide->H2O FinalProduct R-CBr(NHP)-COOH (α-Bromo Product) H2O->FinalProduct

Caption: A simplified mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction.

References

Stability of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the handling and stability of this compound in aqueous solutions.

FAQs

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

  • Intramolecular Cyclization: The primary degradation route is likely an intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine atom. This results in the formation of (S)-α-amino-γ-butyrolactone hydrobromide and the displacement of a bromide ion. This reaction is common for γ-haloamines.

  • Hydrolysis: The bromo- group can also undergo hydrolysis to form (S)-2-amino-4-hydroxybutyric acid (homoserine). This is generally a slower process compared to intramolecular cyclization.

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of degradation is expected to be significantly influenced by pH.

  • Neutral to Alkaline pH (pH > 7): At neutral or alkaline pH, the amino group is deprotonated and thus more nucleophilic, which will accelerate the rate of intramolecular cyclization. Therefore, the compound is expected to be least stable under these conditions.

  • Acidic pH (pH < 7): In acidic solutions, the amino group is protonated (-NH3+), which significantly reduces its nucleophilicity. This will slow down the rate of intramolecular cyclization. However, very low pH values may promote hydrolysis of the bromide. A moderately acidic pH is likely optimal for stability.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: Given its instability in solution, it is highly recommended to prepare aqueous solutions fresh before each experiment. If short-term storage is unavoidable:

  • Store the solution at low temperatures (2-8 °C).

  • Maintain a moderately acidic pH (e.g., pH 3-5) using a suitable buffer system.

  • Protect the solution from light.

  • Use the solution as quickly as possible, ideally within a few hours.

Troubleshooting

Problem: I am seeing an unexpected peak in my HPLC analysis of a solution of this compound.

  • Possible Cause 1: Degradation. The compound may have degraded in solution. The primary degradation product is likely (S)-α-amino-γ-butyrolactone hydrobromide.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution to see if the unexpected peak is present.

    • If the peak is absent in the fresh sample but appears over time, it is likely a degradation product.

    • To confirm the identity of the degradation product, you can use LC-MS to determine its molecular weight. The expected molecular weight of (S)-α-amino-γ-butyrolactone is 101.11 g/mol .

Problem: My reaction yield is lower than expected when using an aqueous solution of this compound.

  • Possible Cause 1: Degradation of the starting material. If your reaction is run in a neutral or alkaline aqueous solution, a significant portion of the starting material may have degraded before it could react.

  • Troubleshooting Steps:

    • Whenever possible, use a non-aqueous solvent.

    • If an aqueous solution is necessary, ensure it is freshly prepared and maintained at an acidic pH.

    • Consider adding the this compound solution to the reaction mixture last, to minimize its time in solution before reacting.

Data Presentation

The following tables summarize hypothetical stability data for this compound in aqueous solution. Note: This data is for illustrative purposes only and is intended to demonstrate expected trends.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.

pHHalf-life (t½) (hours)Primary Degradation Product
3> 48(S)-2-amino-4-hydroxybutyric acid
524(S)-α-amino-γ-butyrolactone
74(S)-α-amino-γ-butyrolactone
9< 1(S)-α-amino-γ-butyrolactone

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 5.

Temperature (°C)Half-life (t½) (hours)
472
2524
378

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

  • Materials:

    • This compound

    • High-purity water (e.g., HPLC grade)

    • Appropriate buffer (e.g., citrate buffer for pH 3-5)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Equilibrate all materials to room temperature.

    • Prepare the desired buffer solution and adjust the pH to the target value.

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a small amount of the buffer in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the buffer.

    • Mix the solution thoroughly.

    • Use the solution immediately.

Protocol 2: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient: Start with 5% acetonitrile and increase to 95% acetonitrile over 15 minutes.

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a freshly prepared sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity or degradation peaks.

Visualizations

degradation_pathway A (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide B (S)-α-amino-γ-butyrolactone hydrobromide A->B Intramolecular Cyclization (favored at neutral/alkaline pH) C (S)-2-amino-4-hydroxybutyric acid (Homoserine) A->C Hydrolysis (slower reaction)

Caption: Probable degradation pathways of this compound in aqueous solution.

troubleshooting_workflow start Experiment Start: Prepare aqueous solution check_fresh Is the solution freshly prepared? start->check_fresh use_immediately Use immediately check_fresh->use_immediately Yes issue Encountering issues? (e.g., low yield, extra peaks) check_fresh->issue No use_immediately->issue analyze Analyze for degradation (e.g., HPLC, LC-MS) issue->analyze Yes no_issue Proceed with experiment issue->no_issue No degraded Degradation confirmed analyze->degraded optimize Optimize conditions: - Use fresh solution - Adjust pH to be acidic - Lower temperature degraded->optimize optimize->start

Caption: Troubleshooting workflow for experiments using aqueous solutions of the compound.

Technical Support Center: Optimizing Coupling Reactions with (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: The primary challenges include potential side reactions involving the bromo group on the side chain, the risk of racemization at the alpha-carbon, and ensuring efficient coupling yields. The hydrobromide salt form also necessitates careful selection of a suitable base to neutralize the salt and facilitate the reaction.

Q2: Which protecting groups are recommended for the amino group of this compound?

A2: The choice of protecting group depends on the overall synthetic strategy. The most common α-amino protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1][2][][4] Fmoc is base-labile, making it suitable for strategies where acid-sensitive side-chain protecting groups are used.[1][] Boc is acid-labile and is often used in orthogonal protection schemes.[1][]

Q3: What are the most effective coupling reagents for this amino acid?

A3: For efficient coupling and minimizing racemization, onium salts like HATU, HBTU, HCTU, and COMU are highly recommended, often in the presence of an additive like HOAt or OxymaPure.[5][6][7][8] Phosphonium reagents such as PyBOP and PyAOP are also very effective.[6][7][8] While carbodiimides like DCC and DIC can be used, they should always be paired with an additive like HOBt to suppress side reactions and racemization.[7][9][10]

Q4: How can I minimize racemization during the coupling reaction?

A4: Racemization can be minimized by:

  • Using additives: Additives like HOAt, HOBt, or OxymaPure are crucial for suppressing racemization.[6][7]

  • Choosing the right base: Employing a weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to strong bases like triethylamine (TEA) or DBU.[5][6]

  • Controlling the temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization.[5]

  • Minimizing pre-activation time: A shorter time between the activation of the carboxylic acid and the addition of the amine component can help prevent the formation of the racemization-prone oxazolone intermediate.[5][6]

Q5: What are potential side reactions related to the 4-bromo group?

A5: The bromoalkyl side chain can potentially undergo nucleophilic substitution, especially in the presence of strong nucleophiles or bases. This could lead to undesired modifications of the amino acid residue. Careful selection of non-nucleophilic bases and reaction conditions is important to mitigate this risk.

Troubleshooting Guides

Issue 1: Low Coupling Yield

Q: My coupling reaction with this compound is resulting in a low yield. What are the possible causes and how can I improve it?

A: Low coupling yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Recommended Solutions:

  • Inadequate Activation: Switch to a more powerful coupling reagent. If you are using a carbodiimide alone, add an activating agent like HOBt or HOAt. For challenging couplings, consider using onium salts such as HATU, HCTU, or COMU.[6]

  • Steric Hindrance: The bulky nature of the coupling partners can physically impede the reaction.[6] Increasing the reaction time or temperature may be necessary.[6] Microwave-assisted synthesis can also be beneficial in overcoming activation energy barriers.[6]

  • Poor Solvation: The choice of solvent is critical for solvating the growing peptide chain.[11] If you are using DMF, consider switching to NMP or a mixture of DMF/DCM, which can be more effective at disrupting aggregation.[11][12]

  • Incomplete Deprotection: Ensure the N-terminus of the amine component is fully deprotected before the coupling step. A positive ninhydrin test can confirm the presence of a free primary amine.[6][12]

Issue 2: High Levels of Racemization

Q: I am observing significant epimerization in my product. How can I suppress this side reaction?

A: Racemization is a common problem in peptide synthesis, leading to diastereomeric impurities that are difficult to separate.[6]

Recommended Solutions:

  • Optimize Base Selection: Strong bases can promote racemization. Switch from bases like DBU or DIPEA to a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine.[5][6]

  • Add Suppressing Agents: The use of additives like HOAt or OxymaPure is highly effective at minimizing racemization and are generally superior to HOBt in this regard.[6]

  • Modify Coupling Reagent: Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are often associated with lower levels of racemization.[6]

  • Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) and optimize for the shortest reaction time required for completion.[5][6]

  • Reduce Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine is introduced to reduce the formation of the oxazolone intermediate.[5][6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive and widely available.[7][9][10]Prone to racemization without additives; can cause side reactions like dehydration of Asn and Gln; formation of insoluble urea byproducts (with DCC).[7][9][10]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU, TBTU, COMUHighly efficient, fast reaction times, and generally low racemization, especially with additives.[6][7][8]More expensive than carbodiimides; can cause guanidinylation of the N-terminus if used in excess.[9]
Onium Salts (Phosphonium) PyBOP, PyAOPHighly effective, particularly for sterically hindered couplings; byproducts are generally less hazardous than those from some other reagents (e.g., BOP).[6][7]Can be more expensive.
Acyl Fluorides TFFHParticularly effective for coupling sterically demanding amino acids.[6][8]Requires in-situ generation.

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, or PyAOP (1.0-1.2 eq.)High coupling efficiency and reduced risk of racemization.[5][6]
Additive HOAt or OxymaPure (1.0-1.2 eq.)Superior suppression of racemization compared to HOBt.[6]
Base NMM or Collidine (2.0-4.0 eq.)Weak, sterically hindered bases minimize racemization.[5][6]
Solvent DMF or NMPGood solvating properties for reactants and the growing peptide chain.[11][13]
Temperature 0 °C to Room TemperatureLower temperatures help to control racemization.[5]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.[5][6]

Experimental Protocols

General Protocol for Coupling with this compound

This protocol provides a general guideline and may require optimization for specific substrates.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous solvent such as DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add a weak, sterically hindered base (e.g., NMM, 2.0-4.0 eq.) to the reaction mixture.

  • Activation: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 1.0 eq.) and an additive (e.g., HOAt, 1.0 eq.) in the anhydrous solvent.

  • Coupling: Slowly add the coupling reagent solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent. The organic layers are then combined, washed, dried, and concentrated under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_coupling Coupling cluster_workup Work-up and Purification dissolve Dissolve N-protected amino acid and This compound in anhydrous solvent cool Cool to 0 °C dissolve->cool add_base Add weak, sterically hindered base (e.g., NMM) cool->add_base activate Add coupling reagent and additive (e.g., HATU/HOAt) add_base->activate react Stir at 0 °C, then warm to RT (Monitor by TLC/LC-MS) activate->react quench Quench reaction react->quench extract Extract product quench->extract purify Purify product extract->purify

Caption: A general experimental workflow for the coupling reaction.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Coupling Yield? reagent Change to stronger coupling reagent (e.g., HATU, PyAOP) start->reagent Yes solvent Change solvent (e.g., NMP, DMF/DCM) start->solvent Yes conditions Increase reaction time/temperature start->conditions Yes deprotection Confirm complete N-terminus deprotection start->deprotection Yes end Reaction Optimized reagent->end Monitor improvement solvent->end Monitor improvement conditions->end Monitor improvement deprotection->end Monitor improvement

Caption: A troubleshooting decision tree for low coupling yields.

racemization_pathway cluster_pathway Racemization via Oxazolone Formation activated_acid Activated N-protected Amino Acid oxazolone 5(4H)-Oxazolone Intermediate (Chiral center proton is acidic) activated_acid->oxazolone Cyclization proton_abstraction Proton Abstraction by Base oxazolone->proton_abstraction achiral_intermediate Achiral Oxazolone proton_abstraction->achiral_intermediate nucleophilic_attack Nucleophilic attack by Amine achiral_intermediate->nucleophilic_attack racemic_product Racemic Peptide Product (Mixture of D- and L-enantiomers) nucleophilic_attack->racemic_product

Caption: The primary mechanism of racemization during peptide coupling.

References

Preventing racemization during the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this synthesis?

A1: Racemization is the process that converts a single enantiomer (like the desired (S)-isomer) into an equal mixture of both enantiomers (S and R), rendering the product optically inactive. In drug development, often only one enantiomer is biologically active, while the other can be inactive or even harmful. Therefore, maintaining the stereochemical integrity of this compound, a key chiral building block, is crucial for the efficacy and safety of the final pharmaceutical product.[1] The primary mechanism involves the removal of the acidic proton on the chiral alpha-carbon, leading to a planar, achiral carbanion intermediate.[1][2] Re-protonation can then occur from either face, producing a mixture of both R and S enantiomers.

Q2: Which steps in the synthesis of this compound are most susceptible to racemization?

A2: The most critical step for potential racemization is the ring-opening of the L-(+)-α-amino-γ-butyrolactone intermediate with hydrogen bromide (HBr) in acetic acid.[3][4] This step often requires elevated temperatures to proceed at a reasonable rate. The combination of heat and strong acid can create conditions conducive to the abstraction of the alpha-proton, leading to a loss of stereochemical purity.

Q3: How does the hydrobromide salt form help in preventing racemization?

A3: In the hydrobromide salt, the α-amino group is protonated (-NH3+). This positively charged group has an electron-withdrawing inductive effect, which slightly increases the acidity of the α-hydrogen. However, it also serves as a protecting group, preventing the lone pair of the nitrogen from participating in reactions that could promote racemization, such as the formation of an oxazolone ring.[5][6] Overall, maintaining the amino group in its protonated state under acidic conditions is crucial for stabilizing the chiral center against racemization.

Q4: How can I accurately determine the enantiomeric purity or enantiomeric excess (e.e.) of my final product?

A4: The most reliable method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[7] Columns like the Astec CHIROBIOTIC T (based on teicoplanin) are particularly effective for separating underivatized amino acid enantiomers.[8] Alternatively, pre-column derivatization of the amino acid with a chiral reagent can create diastereomers that can be separated on a standard achiral HPLC column.[9] LC-MS/MS can also be employed for highly sensitive and selective analysis.[10]

Synthesis and Racemization Prevention

The synthesis of this compound typically starts from readily available chiral precursors like L-Homoserine or L-Methionine.[11] The key to preventing racemization is careful control of reaction conditions, especially temperature and time.

SynthesisWorkflow cluster_methionine Route 1: From L-Methionine l_meth L-Methionine lactone_hcl L-(+)-α-amino- γ-butyrolactone HCl l_meth->lactone_hcl Methylation, Hydrolysis, Dehydration & Cyclization racemization Racemization Risk (Heat, Time) lactone_hcl->racemization l_homo L-Homoserine l_homo->racemization HBr / Acetic Acid final_product (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide racemization->final_product Ring Opening

Caption: Common synthetic routes to the target compound, highlighting the critical ring-opening step where racemization risk is highest.

Troubleshooting Guide

This guide addresses common issues related to stereochemical purity during the synthesis.

Problem: Low enantiomeric excess (e.e.) or optical purity in the final product.

TroubleshootingLogic start Low Enantiomeric Excess (e.e.) Detected q1 Was the reaction temperature > 75°C? start->q1 s1 SOLUTION: Reduce temperature to 65-70°C. Use a precisely controlled oil bath. q1->s1 Yes q2 Was the reaction time longer than necessary? q1->q2 No end_node Re-run experiment with optimized conditions s1->end_node s2 SOLUTION: Monitor reaction progress via TLC. Quench immediately upon completion. q2->s2 Yes q3 Were reagents (e.g., HBr/AcOH) of high purity? q2->q3 No s2->end_node s3 SOLUTION: Use anhydrous, high-purity solvents. Verify concentration of HBr solution. q3->s3 No q3->end_node Yes s3->end_node

Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis.

Data on Reaction Parameters

Careful control of reaction parameters is the most effective strategy to suppress racemization.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature 65-75°C[3][11]High temperatures (>80°C) significantly accelerate racemization by providing sufficient energy to overcome the activation barrier for α-proton abstraction.
Reaction Time 6-9 hours (monitor by TLC)[3][11]Prolonged heating , even at optimal temperatures, increases the probability of racemization. The reaction should be stopped as soon as the starting material is consumed.
Reagents 33% HBr in Acetic AcidThe concentration and purity are critical. Water content can alter the reaction medium, and basic impurities can directly catalyze racemization.
Atmosphere Inert (e.g., Nitrogen)While not the primary factor for racemization, an inert atmosphere prevents potential oxidative side reactions, ensuring a cleaner product profile.

Key Experimental Protocols

Protocol 1: Synthesis from L-Homoserine

This protocol is adapted from established procedures.[3][11]

  • Setup: In a sealed pressure tube or a flask equipped with a condenser, add L-homoserine (1.0 eq).

  • Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (approx. 10-15 mL per gram of L-homoserine).

  • Reaction: Stir the mixture in a pre-heated oil bath at 70-75°C for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess acid.

  • Purification: The crude product can be triturated with diethyl ether, filtered, and washed to yield the white crystalline product. Recrystallization from an appropriate solvent system (e.g., methanol/ether) may be performed if necessary.

Protocol 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This method involves the ring-opening of the pre-formed lactone.[4][11]

  • Setup: In a 500 mL pressure bottle, add L-(+)-α-amino-γ-butyrolactone hydrochloride (10.5 g, 67.5 mmol).[11]

  • Reagent Addition: Add 105 mL of 33.7% hydrogen bromide in acetic acid solution.[11]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.[11]

  • Workup: Stop heating and allow the mixture to cool to room temperature while stirring.

  • Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with diethyl ether.

  • Drying: Dry the white solid product under vacuum to a constant weight.

Protocol 3: Chiral Purity Analysis by HPLC

This is a general method for determining the enantiomeric excess of the product.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[8]

  • Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid or acetic acid). A typical starting condition could be 80:20:0.1 (Methanol:Water:Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the column and analyze the chromatogram. Calculate the enantiomeric excess using the peak areas of the (S) and (R) isomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Caption: The mechanism of racemization via the formation of a planar carbanion intermediate.

References

Analytical methods for determining the purity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the chemical and enantiomeric purity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for chemical purity and Chiral HPLC for enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and identifying impurities.

Q2: Why is it important to determine the enantiomeric purity of this compound?

A2: this compound is a chiral molecule. In pharmaceutical applications, different enantiomers can have distinct pharmacological and toxicological profiles. Therefore, it is crucial to quantify the desired (S)-enantiomer and control the level of the unwanted (R)-enantiomer to ensure safety and efficacy.

Q3: Can I analyze the enantiomeric purity of this compound without derivatization?

A3: Yes, direct enantiomeric separation of underivatized amino acids, including this compound, can be achieved using specialized chiral stationary phases (CSPs).[1] Macrocyclic glycopeptide-based columns, such as those with a teicoplanin chiral selector (e.g., Astec® CHIROBIOTIC® T), are particularly effective for this purpose.[1][2][3][4][5]

Q4: What are the expected impurities in this compound?

A4: Potential impurities can originate from the synthetic route or degradation. Common process-related impurities may include residual starting materials, reagents, and solvents. Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[1][6][7][8][9] Forced degradation studies can help identify potential degradation products.

Q5: How can NMR spectroscopy be used to assess the purity of this compound?

A5: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of this compound. The presence of unexpected signals in the NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can also be used to determine the purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol outlines a direct method for the separation of (S)-(+)- and (R)-2-Amino-4-bromobutyric acid hydrobromide without derivatization.

Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System Setup (Astec® CHIROBIOTIC® T column) prep->hplc Load sample inject Inject Sample hplc->inject Equilibrate column separate Isocratic Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect data Data Analysis (Peak integration and % enantiomeric excess calculation) detect->data

Caption: Workflow for the direct chiral HPLC analysis of this compound.

Chromatographic Conditions:

ParameterRecommended Setting
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Water:Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.

Protocol 2: ¹H NMR for Structural Confirmation and Purity

Workflow for NMR Analysis

NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in D₂O or DMSO-d₆) nmr_acq NMR Data Acquisition (¹H and ¹³C spectra) sample_prep->nmr_acq processing Data Processing (Fourier transform, phasing, baseline correction) nmr_acq->processing analysis Spectral Analysis (Chemical shift, integration, coupling constants) processing->analysis purity Purity Assessment (Identify impurity signals) analysis->purity Chiral HPLC Troubleshooting cluster_no_sep Poor or No Separation cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift cluster_pressure High Backpressure start Problem no_sep Poor or No Separation start->no_sep peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) start->peak_shape retention Retention Time Drift start->retention pressure High Backpressure start->pressure ns1 Check Mobile Phase - Incorrect composition? - Optimize organic modifier % ns2 Check Column - Column degradation? - Wrong column type? ns3 Check Temperature - Optimize column temperature ps1 Sample Overload - Reduce injection volume or concentration ps2 Column Contamination - Flush column with strong solvent ps3 Inappropriate Sample Solvent - Dissolve sample in mobile phase rt1 Inconsistent Mobile Phase - Prepare fresh mobile phase rt2 Temperature Fluctuation - Use a column oven rt3 Column Equilibration - Ensure sufficient equilibration time p1 Blocked Frit/Column - Reverse flush or replace frit/column p2 Particulate Matter - Filter sample and mobile phase p3 Precipitation in System - Check sample solubility in mobile phase

References

Storage and handling guidelines for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the storage, handling, and use of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chiral amino acid derivative.[1] It serves as a valuable building block in organic synthesis, particularly for creating novel drug candidates and studying enzymatic reactions and neurotransmitter pathways due to its structural similarity to γ-aminobutyric acid (GABA).[2]

2. What are the main applications of this compound?

This compound is primarily used in biochemical research for the synthesis of metalloamino acids and as a reagent in proteomics.[2] It is also a key intermediate in the synthesis of S-adenosyl-L-methionine (SAM) analogs and other unnatural amino acids.[3] Additionally, its unique structure makes it a candidate for developing new drugs, especially those targeting central nervous system disorders.[2]

3. What are the general storage recommendations for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some sources suggest storage under an inert atmosphere at room temperature.[5] Due to its moisture-sensitive and hygroscopic nature, it is crucial to protect it from humidity.[5]

4. Is this compound hazardous?

Yes, this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[1] Work should be conducted in a chemical fume hood.[7]

Troubleshooting Guide

Problem Possible Cause Solution
The compound has changed color (from white/light yellow to brown). Exposure to air, light, or moisture over time can lead to degradation.While a slight color change may not affect all reactions, it is best to use a fresh supply for sensitive applications. To prevent this, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
The compound appears clumpy or wet. The compound is hygroscopic and has absorbed moisture from the atmosphere.[5]Gently break up the clumps with a clean, dry spatula in a glove box or under a stream of dry inert gas. For future use, ensure the container is tightly sealed immediately after use and consider storing it in a desiccator.
Poor solubility is observed in a reaction. The chosen solvent may be inappropriate, or the compound may have degraded.This compound is soluble in water and methanol.[1] It has slight solubility in DMF and DMSO.[5] If solubility issues persist in appropriate solvents, consider the possibility of degradation and use a fresh batch.
Inconsistent experimental results. This could be due to the instability of the compound in solution, improper handling, or reaction with incompatible materials.Prepare solutions of the compound fresh for each experiment, as it is noted to be unstable in solution.[5] Avoid contact with strong oxidizing agents, alkaline substances, and strong bases, as these are incompatible materials.[7] Ensure accurate measurements and consistent reaction conditions.

Data Presentation

Physicochemical Properties

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 189 °C (decomposes)[8]
Optical Activity [α]20/D +16°, c = 1 in methanol[8]
Solubility Soluble in water and methanol; slightly soluble in DMF and DMSO[1][5]

Safety and Hazard Information

Hazard ClassificationGHS CodePrecautionary Statements
Skin Irritation H315[6]P264, P280, P302+P352[4]
Serious Eye Irritation H319[6]P280, P305+P351+P338[4]
Respiratory Irritation H335[6]P261, P271, P304+P340

Experimental Protocols

Representative Protocol: Synthesis of a GABA Analog Precursor

This protocol describes a general procedure for using this compound as a starting material for the synthesis of a γ-substituted GABA analog, a common application for this reagent.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or organometallic reagent)

  • Anhydrous, aprotic solvent (e.g., DMF, THF, or acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (approximately 2.2 equivalents to neutralize the hydrobromide and the carboxylic acid proton) to the solution and stir for 10-15 minutes at room temperature.

  • Nucleophilic Substitution: Add the nucleophile (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Storage_and_Handling_Workflow Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, well-ventilated area tightly_sealed Keep container tightly sealed storage_conditions->tightly_sealed inert_atmosphere Consider storage under inert atmosphere tightly_sealed->inert_atmosphere desiccator Store in a desiccator to prevent moisture absorption tightly_sealed->desiccator ppe Wear appropriate PPE: - Gloves - Safety glasses - Lab coat fume_hood Handle in a chemical fume hood ppe->fume_hood avoid_incompatibles Avoid contact with: - Strong oxidizing agents - Alkaline substances - Strong bases fume_hood->avoid_incompatibles prepare_fresh Prepare solutions fresh before use fume_hood->prepare_fresh

Caption: Recommended storage and handling workflow.

Spill_Response_Procedure Spill Response Procedure start Spill Occurs evacuate Evacuate immediate area if spill is large start->evacuate ventilate Ensure adequate ventilation start->ventilate ppe Wear appropriate PPE evacuate->ppe ventilate->ppe contain Contain the spill with absorbent material (sand, diatomite, acid binders) ppe->contain cleanup Carefully sweep up solid material and place in a sealed container for disposal contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste according to local/institutional regulations decontaminate->dispose

Caption: Spill response procedure for this compound.

References

Challenges in the scale-up synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound. This compound is a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules, including S-adenosyl-L-methionine (SAM).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials reported in the literature include L-methionine, S-pyroglutamic acid, L-homoserine, and α-bromo-γ-butyrolactone.[1] L-methionine is often chosen for its cost-effectiveness and availability.[1]

Q2: What is a typical synthesis route from a common starting material like L-homoserine?

A2: A frequently used method involves the reaction of L-homoserine with a 33% solution of hydrogen bromide in acetic acid. The reaction is typically conducted in a sealed tube at elevated temperatures (e.g., 75°C) for several hours.[1]

Q3: Why is temperature control important during the bromination step?

A3: Higher temperatures can increase the reaction rate but may also lead to the volatilization of HBr, reducing its concentration and potentially leading to incomplete conversion.[1] Conversely, temperatures that are too low may result in a very slow or stalled reaction.[3] Therefore, conducting the reaction in a sealed, pressure-resistant vessel is often recommended for consistency, especially during scale-up.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product throughout the reaction.[1][4]

Q5: What are the primary challenges when scaling up this synthesis?

A5: Key challenges during scale-up include:

  • Exothermic reactions: The reaction can be exothermic, necessitating careful temperature management to prevent side reactions.[1]

  • Reagent handling: Handling large quantities of corrosive reagents like HBr in acetic acid requires specialized equipment and safety protocols.

  • Purification: Isolating the pure product from crude reaction mixtures can be challenging, often involving multiple extraction and crystallization steps.[1]

  • Side reactions: The formation of byproducts, such as polybrominated species or products resulting from degradation, can reduce yield and complicate purification.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.[4] 2. Loss of HBr: If not in a sealed system, HBr can volatilize, leading to insufficient reagent.[1] 3. Degradation: The starting material or product may be unstable under the reaction conditions.[4] 4. Purification losses: Significant amounts of product may be lost during workup and purification steps.[4]1. Optimize reaction conditions: Gradually increase reaction time and/or temperature while monitoring with TLC.[4] 2. Use a sealed vessel: For reactions involving volatile reagents like HBr, a pressure-resistant, sealed container is recommended.[1] 3. Protect functional groups: Consider protecting the amino group as an amide (e.g., acetamide) to improve stability and prevent side reactions.[4] 4. Refine purification: Optimize extraction solvents and crystallization conditions to minimize product loss.
Formation of Multiple Products/Impurities 1. Over-bromination: An excess of the brominating agent or harsh reaction conditions can lead to di- or poly-brominated products.[4] 2. Side reactions: The highly activating amino group can promote bromination at unintended positions.[4]1. Control stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.[4] 2. Milder conditions: Perform the reaction at a lower temperature.[4] 3. Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[4]
Product is Difficult to Purify/Isolate 1. Product is sensitive: The product may be unstable to the pH or solvents used during workup.[4] 2. Inseparable mixture of products: The desired product and byproducts may have very similar physical properties.[5]1. Neutral workup: If possible, use neutral or mildly acidic/basic conditions during extraction and washing steps. 2. Alternative purification: Explore different purification techniques such as column chromatography or recrystallization from different solvent systems.[1]
Reaction is Not Reproducible at Larger Scale 1. Poor heat transfer: In larger reactors, inefficient heat dissipation can lead to localized "hot spots" and increased side reactions. 2. Mixing issues: Inadequate mixing can result in non-uniform reaction conditions and lower yields.1. Controlled reagent addition: Add reagents at a controlled rate to manage the exotherm. 2. Efficient stirring: Ensure the reactor is equipped with an appropriate stirring mechanism to maintain a homogeneous mixture.[3]

Experimental Protocols

Method 1: Synthesis from L-Homoserine

This protocol is adapted from a laboratory-scale preparation.[1]

  • Reaction Setup: In a 100 mL sealed, pressure-resistant tube, weigh 1.19 g (10 mmol) of L-homoserine.

  • Reagent Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Reaction: Place the sealed tube in an oil bath preheated to 75°C and maintain for 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

    • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Purification:

    • Combine the organic layers.

    • Dry over anhydrous sodium sulfate and filter.

    • Evaporate the solvent to yield the final product. Further purification can be achieved via column chromatography if necessary.

Method 2: Purification by Recrystallization

This is a general procedure for purification following initial workup.[1]

  • Dissolution: Take the crude solid and add it to a mixture of acetone (e.g., 60 mL) and absolute ethanol (e.g., 10 mL).

  • Heating: Heat the mixture to reflux for approximately 30 minutes to ensure complete dissolution.

  • Crystallization: Cool the solution to room temperature. White crystals of this compound should precipitate.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Problem: Low Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Verify Reagent Concentration incomplete->check_reagents workup_loss Analyze Workup/Purification Steps complete->workup_loss degradation Check for Product Degradation complete->degradation end_solution Optimized Yield increase_time->end_solution increase_temp->end_solution check_reagents->end_solution workup_loss->end_solution degradation->end_solution

Caption: Troubleshooting workflow for low product yield.

Synthesis Pathway from L-Methionine

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product methionine L-Methionine sulfonium_salt Sulfonium Salt methionine->sulfonium_salt Methylation butyrolactone L-(+)-α-amino-γ-butyrolactone sulfonium_salt->butyrolactone Hydrolysis & Dehydration/Ring Closing product (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide butyrolactone->product Bromo Ring Opening

Caption: Synthesis route from L-Methionine.

References

Technical Support Center: Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common chiral precursors are L-methionine and L-homoserine. The choice of starting material can influence the reaction pathway and the potential byproduct profile.[1]

Q2: What is the general synthetic strategy when starting from L-methionine?

A2: The synthesis from L-methionine is typically a multi-step process that involves the formation of an intermediate, L-(+)-α-amino-γ-butyrolactone hydrochloride. This is achieved through methylation of the sulfur atom in L-methionine, followed by hydrolysis and cyclization. The lactone is then subjected to ring-opening using a solution of hydrogen bromide in acetic acid to yield the final product.[1][2]

Q3: What is the synthetic approach when using L-homoserine as the precursor?

A3: The synthesis from L-homoserine is more direct. It involves the reaction of L-homoserine with a solution of hydrogen bromide in acetic acid, which facilitates the substitution of the hydroxyl group with a bromide ion.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product.[2] For more detailed analysis of the reaction mixture, including the identification of byproducts, techniques such as HPLC, LC-MS, or NMR spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield
  • Symptom: TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. The final isolated yield is lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Ensure that a sufficient molar excess of the brominating agent (HBr in acetic acid) is used.
Low Reaction Temperature An increase in reaction temperature can improve the conversion rate. However, excessively high temperatures may promote side reactions. The reaction should be conducted in a sealed, pressure-resistant vessel to prevent the loss of HBr gas at elevated temperatures.[2]
Reaction Time The reaction may require a longer duration for completion. Continue to monitor the reaction by TLC until the starting material is consumed.
Moisture in Reagents Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Issue 2: Presence of Unexpected Spots on TLC / Impurities in Final Product
  • Symptom: TLC analysis of the crude product shows multiple spots in addition to the product spot. NMR or HPLC analysis of the purified product indicates the presence of impurities.

  • Potential Byproducts & Identification:

Potential ByproductFormation PathwayIdentification MethodsMitigation Strategies
Unreacted Starting Material (L-methionine or L-homoserine) Incomplete reaction.Compare with an authentic standard on TLC or HPLC.Optimize reaction conditions (temperature, time, reagent concentration) as described in Issue 1.
L-(+)-α-amino-γ-butyrolactone hydrochloride (from L-methionine route) Incomplete ring-opening of the lactone intermediate.Can be identified by comparing with the isolated intermediate. It will have a different retention time in HPLC and distinct signals in NMR.Ensure sufficient reaction time and temperature during the HBr/acetic acid step. Use a sufficient excess of the ring-opening reagent.
(S)-2,4-Dibromobutyric acid hydrobromide Over-bromination, potentially via a Hell-Volhard-Zelinsky-type reaction at the alpha-carbon.Mass spectrometry would show a molecular ion corresponding to an additional bromine atom. NMR would show a shift in the signal for the alpha-proton.Avoid excessively harsh reaction conditions (high temperature or prolonged reaction times). Use the minimum necessary amount of brominating agent.
Elimination Byproducts (e.g., vinylglycine derivatives) Elimination of HBr from the product, potentially promoted by heat or residual base.Can be detected by NMR (presence of olefinic protons) and mass spectrometry.Maintain moderate reaction temperatures and ensure proper work-up to remove any basic impurities.

Experimental Protocols

Synthesis from L-Methionine

This is a two-pot synthesis involving the formation of a lactone intermediate.

Part 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride

  • In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, separate the methyl iodide phase.

  • Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and set up for distillation.

  • Heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). React for 6 hours.

  • The resulting solution containing the lactone can be used directly in the next step after appropriate work-up. A yield of 31.8 g (69.0%) of the solid lactone hydrochloride has been reported after purification.[2]

Part 2: Synthesis of this compound

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours.

  • After cooling to room temperature with stirring, filter the resulting solid.

  • Wash the filter cake with diethyl ether and dry under vacuum to a constant weight. A yield of 17.3 g has been reported for this step.[2]

Synthesis from L-Homoserine
  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine to 16 mL of a 33% hydrogen bromide acetic acid solution.

  • Heat the reaction in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess acid and obtain the crude product.

  • The crude product can be further purified by extraction with ethyl acetate and column chromatography.[2]

Byproduct Identification and Analysis

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of byproducts.

Analytical TechniqueApplication in Byproduct Identification
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the reaction progress and detection of major impurities.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main product and byproducts. Chiral HPLC can be used to determine enantiomeric purity. Derivatization may be necessary for UV detection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and any isolated byproducts. ¹H and ¹³C NMR can help identify the positions of bromination and other structural changes.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for volatile byproducts, often after derivatization of the amino and carboxylic acid groups.[1]

Visualizations

Synthesis_Pathways Synthesis Routes for this compound Met L-Methionine Sulfonium Sulfonium Salt Intermediate Met->Sulfonium Methyl Iodide Lactone L-(+)-α-amino-γ- butyrolactone HCl Sulfonium->Lactone Hydrolysis & Cyclization Product (S)-(+)-2-Amino-4- bromobutyric acid HBr Lactone->Product HBr / Acetic Acid (Ring Opening) Homo L-Homoserine Homo->Product HBr / Acetic Acid

Caption: Overview of the two primary synthetic routes.

Byproduct_Formation Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions Lactone Lactone Intermediate Product Desired Product Lactone->Product Ring Opening UnreactedLactone Unreacted Lactone (Incomplete Reaction) Lactone->UnreactedLactone Insufficient Time/Temp Dibromo 2,4-Dibromobutyric acid (Over-bromination) Product->Dibromo Excess HBr / Heat Elimination Elimination Byproduct Product->Elimination Heat / Base HBr HBr / Acetic Acid HBr->Lactone HBr->Product

Caption: Potential side reactions leading to common byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Identification Start Crude Product Shows Unexpected Impurities TLC Analyze by TLC with Starting Material Standard Start->TLC CheckSM Is impurity the starting material? TLC->CheckSM HPLC Analyze by HPLC-UV LCMS Analyze by LC-MS HPLC->LCMS CheckMW Determine Molecular Weight of Impurity LCMS->CheckMW NMR Isolate Impurity and Analyze by NMR CheckStructure Determine Structure of Impurity NMR->CheckStructure CheckSM->HPLC No Optimize Optimize Reaction Conditions CheckSM->Optimize Yes CheckMW->NMR Identify Potential Structures ModifyPurification Modify Purification Strategy CheckStructure->ModifyPurification

Caption: A logical workflow for identifying and addressing impurities.

References

Validation & Comparative

A Comparative Analysis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide and Other GABA Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide and other GABA agonists. This document outlines the distinct mechanisms of action, supported by experimental data and protocols, to facilitate informed decisions in neuroscience research and drug discovery.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Agents that enhance GABAergic neurotransmission are of significant interest for their therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. These agents can be broadly categorized into two main classes: direct GABA receptor agonists and compounds that indirectly increase synaptic GABA levels.

This guide focuses on this compound and compares its indirect GABAergic activity with that of direct-acting GABA receptor agonists. While initially investigated for its structural similarity to GABA, current evidence indicates that this compound primarily functions as an inhibitor of GABA aminotransferase (GABA-AT), the key enzyme responsible for GABA degradation.[1][2] This mechanism contrasts with direct GABA agonists, which exert their effects by binding to and activating GABA receptors.

Direct vs. Indirect GABAergic Enhancement

Direct GABA agonists, such as muscimol and baclofen, mimic the action of endogenous GABA by binding to GABA-A or GABA-B receptors, respectively.[3] This direct activation leads to a rapid onset of inhibitory postsynaptic potentials. In contrast, GABA-AT inhibitors like this compound and the clinically approved drug vigabatrin, block the metabolic breakdown of GABA, leading to a gradual and sustained increase in synaptic GABA concentrations.[4][5] This elevated GABA then acts on postsynaptic receptors to enhance inhibitory signaling.

Comparative Data of GABAergic Compounds

The following tables summarize key quantitative data for representative direct GABA agonists and GABA-AT inhibitors. It is important to note that due to its primary mechanism as a GABA-AT inhibitor, direct receptor binding affinities and potencies for this compound are not applicable.

Table 1: Comparative Activity of GABA-AT Inhibitors

CompoundTargetIC50 / KiOrganism/PreparationReference
This compound GABA-ATData not available--
VigabatrinGABA-AT-Human[5]
Phenylethylidenehydrazine (PEH)GABA-AT-Rat Brain[6]

Table 2: Comparative Receptor Binding Affinities and Potencies of Direct GABA Agonists

CompoundReceptor TargetBinding Affinity (Ki)Potency (EC50/IC50)Organism/PreparationReference
MuscimolGABA-A~10-20 nM~1-2 µMRat Brain[7]
BaclofenGABA-B~100-200 nM~1-5 µMHuman Recombinant[7]
Gaboxadol (THIP)GABA-A (extrasynaptic)~1 µM~1-10 µMHuman Recombinant[7]
Diazepam (modulator)GABA-A (Benzodiazepine site)~2-10 nMPotentiates GABARat Brain[7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of direct and indirect GABAergic agents are illustrated in the following diagrams.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_transporter GABA Transporter (GAT) Mitochondrion Mitochondrion GABA_transporter->Mitochondrion GABA_AT_pre GABA-AT Mitochondrion->GABA_AT_pre Synaptic_Cleft->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B_Receptor Binds to GABA_transporter_glia GABA Transporter (GAT) Synaptic_Cleft->GABA_transporter_glia Uptake Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens K_channel K+ Efflux GABA_B_Receptor->K_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization GABA_AT_glia GABA-AT GABA_transporter_glia->GABA_AT_glia Degradation Synaptic_Cleft_glia GABA

Figure 1: Overview of the GABAergic Synapse.

Mechanism_Comparison cluster_direct Direct GABA Agonists cluster_indirect Indirect GABAergic Agents (GABA-AT Inhibitors) Direct_Agonist e.g., Muscimol, Baclofen GABA_Receptor GABA-A or GABA-B Receptor Direct_Agonist->GABA_Receptor Binds to Direct_Effect Direct Receptor Activation (Mimics GABA) GABA_Receptor->Direct_Effect Leads to Final_Effect Enhanced GABAergic Signaling Indirect_Agent (S)-(+)-2-Amino-4-bromobutyric acid HBr Vigabatrin GABA_AT GABA Aminotransferase (GABA-AT) Indirect_Agent->GABA_AT Inhibits Indirect_Effect Increased Synaptic GABA GABA_AT->Indirect_Effect Prevents Degradation of GABA, leading to GABA_Receptor_Indirect GABA Receptors Indirect_Effect->GABA_Receptor_Indirect Activates GABA_Receptor_Indirect->Final_Effect Leads to

Figure 2: Comparison of Direct vs. Indirect GABAergic Mechanisms.

Experimental Protocols

The characterization of GABAergic compounds relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

Protocol 1: GABA Aminotransferase (GABA-AT) Activity Assay

This assay is used to determine the inhibitory potential of compounds like this compound on GABA-AT.

GabaAT_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, GABA, α-ketoglutarate, NADP+, and purified GABA-AT start->prepare_reagents add_inhibitor Add varying concentrations of test compound (e.g., (S)-(+)-2-Amino-4-bromobutyric acid HBr) to microplate wells prepare_reagents->add_inhibitor add_enzyme Add GABA-AT to wells and pre-incubate add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding GABA and α-ketoglutarate add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_product Measure NADPH formation (absorbance at 340 nm) over time incubate->measure_product analyze_data Calculate IC50 values measure_product->analyze_data end End analyze_data->end Patch_Clamp_Workflow start Start prepare_cells Prepare neuronal culture or brain slice start->prepare_cells pull_pipette Pull glass micropipette (3-7 MΩ) and fill with internal solution prepare_cells->pull_pipette form_seal Approach a neuron and form a giga-ohm seal pull_pipette->form_seal whole_cell Rupture membrane to achieve whole-cell configuration form_seal->whole_cell voltage_clamp Voltage-clamp the neuron at a holding potential (e.g., -70 mV) whole_cell->voltage_clamp apply_agonist Apply known concentrations of direct GABA agonist (e.g., muscimol) via perfusion voltage_clamp->apply_agonist record_current Record inward Cl- currents apply_agonist->record_current analyze_data Construct dose-response curve and determine EC50 record_current->analyze_data end End analyze_data->end

References

Validation of (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide's Effect on GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide on GABA receptors is not currently available in the peer-reviewed scientific literature. This guide provides a framework for the validation of this compound by outlining standard experimental protocols and comparing its potential activity with well-characterized GABA receptor modulators. The data presented for this compound is hypothetical and serves as a placeholder for future experimental findings.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[2] The modulation of these receptors is a key strategy in the development of therapeutics for anxiety, epilepsy, insomnia, and other neurological disorders.[3]

This compound is a structural analog of GABA.[4] Its chemical structure suggests potential interaction with GABA receptors. This guide outlines the experimental procedures required to validate and characterize the effects of this compound on GABA receptors and provides a comparative analysis with known GABAergic modulators. One commercial supplier suggests its potential as a GABA analog for influencing neurotransmission.[5]

Comparative Analysis of GABA Receptor Modulators

To evaluate the potential efficacy and selectivity of this compound, its pharmacological profile should be compared against a panel of standard GABA receptor ligands.

Table 1: Comparative Binding Affinities at GABA Receptors
CompoundReceptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
This compound GABAAData not available[3H]GABA or [3H]MuscimolRat brain membranes-
GABABData not available[3H]GABA or [3H]BaclofenRat brain membranes-
GABAGABAA10-100[3H]GABARat brain membranes[6]
GABAB50-250[3H]GABARat brain membranes[7]
BaclofenGABAB30-150[3H]BaclofenRat brain membranes[7]
MuscimolGABAA2-10[3H]MuscimolRat brain membranes[6]
Diazepam (positive allosteric modulator)GABAA (Benzodiazepine site)1-10[3H]FlunitrazepamRat cortical membranes[8]
Pentobarbital (positive allosteric modulator)GABAA (Barbiturate site)100-1000[35S]TBPSRat cortical membranes[7]
Table 2: Comparative Functional Activity at GABA Receptors (Electrophysiology)
CompoundReceptor SubtypeEC50 / IC50 (µM)Max Response (% of GABA)Experimental SystemReference
This compound GABAA (e.g., α1β2γ2)Data not availableData not availableXenopus oocytes or HEK293 cells-
GABABData not availableData not availableCultured neurons or CHO cells-
GABAGABAA (α1β2γ2)1-10100%Xenopus oocytes[9]
GABAB1-5100%Cultured hippocampal neurons[7]
BaclofenGABAB0.5-2100%Cultured hippocampal neurons[7]
Diazepam (PAM)GABAA (α1β2γ2)0.01-0.1 (in presence of GABA)>100% (potentiates GABA)HEK293 cells[8]
Pentobarbital (PAM)GABAA (α1β2γ2)10-50 (in presence of GABA)>100% (potentiates GABA)Xenopus oocytes[10]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Protocol for GABAA Receptor Binding Assay:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the GABA receptors. The pellet is washed multiple times to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a known concentration of a high-affinity radioligand (e.g., [3H]GABA or [3H]Muscimol) and varying concentrations of the test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 30 minutes at 4°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol for GABAB Receptor Binding Assay:

The protocol is similar to the GABAA assay, but utilizes a GABAB-selective radioligand such as [3H]Baclofen.

Electrophysiology Studies

Electrophysiology techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are used to measure the functional effects of a compound on ion channels.

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of this compound at specific GABAA and GABAB receptor subtypes.

Protocol for Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes expressing GABAA Receptors:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection).

  • Drug Application: Apply GABA at its EC50 concentration to establish a baseline current. Then, co-apply GABA with varying concentrations of this compound to determine its modulatory effects. To test for direct agonism, apply the compound in the absence of GABA.

  • Data Analysis: Measure the changes in the amplitude of the GABA-evoked currents to determine the EC50 or IC50 and the maximal efficacy.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

radioligand_binding start Start prep_membranes Prepare Brain Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end electrophysiology_workflow start Start prep_oocytes Prepare and Inject Xenopus Oocytes start->prep_oocytes express_receptors Incubate for Receptor Expression (2-5 days) prep_oocytes->express_receptors setup_recording Two-Electrode Voltage Clamp Setup express_receptors->setup_recording apply_agonist Apply GABA (EC50) - Establish Baseline setup_recording->apply_agonist apply_test_compound Co-apply GABA with Test Compound apply_agonist->apply_test_compound record_currents Record Ionic Currents apply_test_compound->record_currents analyze_data Analyze Current Modulation (EC50/IC50, Efficacy) record_currents->analyze_data end End analyze_data->end

References

A Comparative Analysis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide and Vigabatrin in the Context of GABA-T Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established antiepileptic drug, vigabatrin, and the research compound, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. The comparison focuses on their mechanisms of action as inhibitors of GABA transaminase (GABA-T) and discusses the available efficacy data. It is important to note that while vigabatrin has extensive clinical data, this compound is primarily a research chemical with limited publicly available efficacy studies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of epilepsy and other neurological disorders.[1][2] One therapeutic approach is to increase GABA levels by inhibiting the enzyme responsible for its degradation, GABA transaminase (GABA-T).[1][2] Vigabatrin is a well-established, irreversible inhibitor of GABA-T, approved for the treatment of refractory complex partial seizures and infantile spasms.[1][3][4][5][6][7] this compound is a chiral amino acid derivative that has been investigated as a potential building block for novel GABAergic agents.[8] This guide will compare these two compounds based on available data.

Mechanism of Action

Both vigabatrin and potentially this compound exert their effects by targeting GABA-T.

Vigabatrin: Vigabatrin is a structural analog of GABA that acts as a mechanism-based, irreversible inhibitor of GABA-T.[1][3][4][5][7][9] By binding to the active site of the enzyme, it prevents the breakdown of GABA, leading to a significant increase in GABA concentrations in the brain.[1][10][11] This enhancement of GABAergic inhibition helps to suppress the excessive neuronal firing that characterizes seizures.[1]

This compound: While direct studies on the efficacy of this compound as a GABA-T inhibitor are not extensively published, it is recognized for its utility in the synthesis of GABA analogs designed to modulate GABA-T activity.[8] Its chemical structure, featuring a bromine atom, makes it a precursor for creating conformationally restricted GABA analogs which can have high affinity for GABAergic targets.[8] It is plausible that this compound itself could exhibit inhibitory activity against GABA-T, but further experimental validation is required.

cluster_GABA_Metabolism GABA Metabolism cluster_Inhibition Inhibitor Action Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GAD->GABA Succinic_Semialdehyde Succinic_Semialdehyde GABA_T->Succinic_Semialdehyde Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversible Inhibition S_Compound (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide S_Compound->GABA_T Potential Inhibition cluster_Workflow Comparative Efficacy Workflow Start Start In_Vitro In Vitro GABA-T Inhibition Assay Start->In_Vitro Determine_IC50 Determine IC50 Values In_Vitro->Determine_IC50 In_Vivo In Vivo Anticonvulsant Screening (e.g., MES, PTZ) Determine_IC50->In_Vivo Determine_ED50 Determine ED50 Values In_Vivo->Determine_ED50 Advanced_Models Advanced Seizure Models (e.g., Kainic Acid) Determine_ED50->Advanced_Models Mechanism_Studies Mechanism of Action Studies Advanced_Models->Mechanism_Studies Toxicity_Studies Toxicity and Pharmacokinetic Studies Mechanism_Studies->Toxicity_Studies Compare Compare Efficacy and Safety Profiles Toxicity_Studies->Compare End End Compare->End

References

A Comparative Guide to the In Vitro Enzyme Inhibition of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro enzyme inhibition profile of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a compound of interest in neuroscience and metabolic research. By examining its effects on key enzymes and comparing its potency with that of established inhibitors, this document aims to furnish researchers with the necessary data and protocols to evaluate its potential as a pharmacological tool or therapeutic agent.

Introduction

This compound is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Its structural similarity suggests potential interactions with enzymes involved in amino acid metabolism. This guide focuses on its inhibitory activity against two key enzymes: GABA aminotransferase (GABA-AT) and Ornithine Aminotransferase (OAT), both of which are significant targets in the development of treatments for neurological disorders and cancer, respectively.

Comparative Enzyme Inhibition Data

Table 1: Comparison of Inhibitors for GABA Aminotransferase (GABA-AT)

InhibitorType of InhibitionIC50Ki
This compound Mechanism-basedNot ReportedNot Reported
VigabatrinIrreversibleNot Reported-
GabaculineIrreversible~3 µM[1]-
CPP-115Mechanism-basedNot Reported-

Table 2: Comparison of Inhibitors for Ornithine Aminotransferase (OAT)

InhibitorType of InhibitionIC50Ki
This compound Potential InhibitorNot ReportedNot Reported
L-CanalineIrreversible~3 µM[2]2 µM[3]
5-Fluoromethylornithine (5-FMOrn)IrreversibleNot Reported30 µM (apparent)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro enzyme inhibition studies. Below are representative protocols for assessing the inhibition of GABA-AT and OAT.

In Vitro GABA Aminotransferase (GABA-AT) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring GABA-AT activity.[5]

Materials:

  • Recombinant human GABA-AT

  • This compound (or alternative inhibitor)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human GABA-AT in potassium pyrophosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 2.5 µg/mL can be used.[5]

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other test inhibitors in the assay buffer.

  • Assay Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the following components (final concentrations):

    • GABA (e.g., 200 µM)

    • α-ketoglutarate (e.g., 5 mM)

    • NADP+ (e.g., 2.5 mM)

    • SSADH (in excess)

    • Potassium pyrophosphate buffer (to final volume)

  • Pre-incubation: Add the desired concentration of the inhibitor or vehicle control to the appropriate wells containing the assay mixture. Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the GABA-AT solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. This change in absorbance corresponds to the reduction of NADP+ to NADPH, which is coupled to the oxidation of succinic semialdehyde (a product of the GABA-AT reaction) by SSADH.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Ornithine Aminotransferase (OAT) Inhibition Assay (Spectrophotometric Method)

This protocol is based on the measurement of the product of the OAT reaction, Δ1-pyrroline-5-carboxylate (P5C).

Materials:

  • Purified OAT enzyme

  • This compound (or alternative inhibitor)

  • L-ornithine (substrate)

  • α-ketoglutarate (co-substrate)

  • o-Aminobenzaldehyde (o-ABA)

  • Trichloroacetic acid (TCA)

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of OAT and the test inhibitors in the phosphate buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the OAT enzyme, the desired concentration of the inhibitor or vehicle control, L-ornithine, and α-ketoglutarate in the phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • P5C Detection: Add o-ABA solution to the mixture. This will react with the P5C produced by the OAT to form a yellow-colored product.

  • Measurement: Centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at a specific wavelength (e.g., 440 nm).

  • Data Analysis: The amount of P5C formed is proportional to the OAT activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the GABA-AT assay.

Signaling Pathways and Experimental Workflow

To visualize the context of this research, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for an in vitro enzyme inhibition assay.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft Vesicle->GABA_cleft Release GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_AT GABA Aminotransferase (GABA-AT) GAT->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA

Caption: The GABAergic signaling pathway, highlighting the synthesis, release, and metabolism of GABA.

Ornithine_Metabolism_Pathway Glutamate Glutamate Ornithine Ornithine Glutamate->Ornithine P5C Glutamate-γ-semialdehyde (P5C) Ornithine->P5C Polyamines Polyamines (Spermine, Spermidine) Ornithine->Polyamines via ODC Citrulline Citrulline Ornithine->Citrulline in Urea Cycle alpha_KG α-Ketoglutarate Proline Proline P5C->Proline Arginine Arginine Citrulline->Arginine OAT Ornithine Aminotransferase (OAT) OAT->Ornithine OAT->P5C ODC Ornithine Decarboxylase (ODC) Urea_Cycle Urea Cycle

Caption: Key metabolic pathways involving ornithine, a substrate for OAT.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep_reagents setup_assay Set up Assay Plate (Control & Test Wells) prep_reagents->setup_assay pre_incubation Pre-incubate with Inhibitor setup_assay->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/Enzyme) pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate Rates, % Inhibition) monitor_reaction->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

References

A Guide to Investigating the Neurotransmitter Receptor Cross-Reactivity of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A thorough understanding of a compound's off-target interactions is critical in drug discovery to assess potential side effects and to elucidate its mechanism of action. The following sections detail the methodologies required to generate a comprehensive cross-reactivity profile for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.

Comparative Cross-Reactivity Data

Currently, there is no publicly available quantitative data summarizing the binding affinities (Ki) or functional potencies (IC50/EC50) of this compound across a panel of neurotransmitter receptors. To facilitate a comparative analysis, researchers would need to perform screening assays against a selection of relevant receptors. A suggested primary screening panel would include, but not be limited to, receptors from the following families:

  • GABA Receptors: GABA-A and GABA-B

  • Glutamate Receptors: NMDA, AMPA, and Kainate

  • Dopamine Receptors: D1, D2, D3, D4, and D5

  • Serotonin (5-HT) Receptors: Various subtypes (e.g., 5-HT1A, 5-HT2A)

  • Adrenergic Receptors: α1, α2, β1, and β2

  • Acetylcholine Receptors: Nicotinic and Muscarinic subtypes

  • Opioid Receptors: μ, δ, and κ

The data generated from these assays should be compiled into a table format for clear comparison of the compound's potency and selectivity.

ReceptorLigand/Assay TypeKi (nM)IC50 (nM)EC50 (nM)% Inhibition/Activation @ [Conc.]
GABA-A[³H]Muscimol BindingData to be generatedData to be generatedData to be generatedData to be generated
NMDA[³H]MK-801 BindingData to be generatedData to be generatedData to be generatedData to be generated
Dopamine D2[³H]Spiperone BindingData to be generatedData to be generatedData to be generatedData to be generated
..................

Experimental Protocols

To generate the necessary data for a comprehensive cross-reactivity profile, the following standard experimental protocols can be employed. These assays are widely used in pharmacology and drug discovery.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various neurotransmitter receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H] or [¹²⁵I]-labeled) specific for the target receptor.

  • Unlabeled competing compound (for non-specific binding determination).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).[3]

  • 96-well filter plates (e.g., GF/C filters).[3]

  • Scintillation cocktail.

  • Microplate scintillation counter.[3]

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor or from tissues known to be rich in the receptor.[3]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[3]

  • Quantification: After drying the filters, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.[3]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Filtration & Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[4]

Objective: To determine if this compound acts as an agonist or antagonist at GPCRs.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Known agonist and antagonist for the receptor (for controls).

  • Assay buffer (containing MgCl₂, NaCl).[5]

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound. For antagonist testing, also include a fixed concentration of a known agonist.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[5]

  • Termination and Filtration: Stop the reaction by rapid filtration through a GF/C filter plate and wash with ice-cold buffer.[5]

  • Quantification: Measure the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis: For agonist activity, plot [³⁵S]GTPγS binding against the test compound concentration to determine EC50. For antagonist activity, determine the IC50 for the inhibition of agonist-stimulated binding.

cluster_pathway GPCR Signaling Pathway (Gαs/Gαi) Ligand Agonist GPCR GPCR Ligand->GPCR binds G_protein G Protein (αβγ-GDP) GPCR->G_protein activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP exchange G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha_GTP->AC modulates (activates Gαs, inhibits Gαi) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

GPCR Signaling Pathway (Gαs/Gαi)
cAMP Accumulation Assay

This is a functional assay to measure the activation or inhibition of adenylyl cyclase, which is modulated by Gs and Gi-coupled GPCRs.[6][7]

Objective: To assess the effect of this compound on intracellular cAMP levels.

Materials:

  • Whole cells expressing the Gs or Gi-coupled receptor of interest.

  • This compound.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).[8]

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and allow them to attach.

  • Cell Treatment: Treat the cells with the test compound. For Gi-coupled receptors, co-stimulate with forskolin.

  • Incubation: Incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP concentration in the cell lysates using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: For Gs-coupled receptors, determine the EC50 for cAMP production. For Gi-coupled receptors, determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Calcium Flux Assay

This functional assay measures the mobilization of intracellular calcium, a key second messenger for Gq-coupled GPCRs and a consequence of ion channel activation (e.g., NMDA receptors).[9][10]

Objective: To determine if this compound activates Gq-coupled receptors or modulates calcium-permeable ion channels.

Materials:

  • Whole cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound.

  • Assay buffer.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Baseline Reading: Measure the baseline fluorescence before adding the test compound.

  • Compound Addition: Inject the test compound into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Determine the EC50 for the calcium response.

cluster_pathway_gq GPCR Signaling Pathway (Gαq) Ligand_q Agonist GPCR_q GPCR Ligand_q->GPCR_q binds G_protein_q G Protein (αβγ-GDP) GPCR_q->G_protein_q activates G_alpha_GTP_q Gαq-GTP G_protein_q->G_alpha_GTP_q GDP/GTP exchange PLC Phospholipase C G_alpha_GTP_q->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases

GPCR Signaling Pathway (Gαq)

By systematically applying these well-established methodologies, researchers can generate a robust and comprehensive cross-reactivity profile for this compound. This data is essential for advancing our understanding of its pharmacological properties and for making informed decisions in the drug development process. For researchers without the necessary infrastructure, contract research organizations (CROs) such as Eurofins Discovery and PerkinElmer offer comprehensive receptor screening services.[11][12]

References

Head-to-head comparison of different synthesis routes for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic pathways to a key chiral intermediate.

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably S-adenosyl-L-methionine (SAMe), a compound used in the treatment of depression and liver disease. The efficient and stereoselective synthesis of this intermediate is of significant interest. This guide provides a head-to-head comparison of the most common synthesis routes, focusing on quantitative data, experimental protocols, and process workflows to aid researchers in selecting the optimal pathway for their needs.

Comparative Analysis of Synthesis Routes

Three primary routes for the synthesis of this compound have been identified, each starting from a different readily available chiral precursor: L-Methionine, L-Homoserine, and L-(+)-α-amino-γ-butyrolactone hydrochloride. The following table summarizes the key quantitative metrics for each route.

ParameterRoute 1: From L-MethionineRoute 2: From L-HomoserineRoute 3: From L-(+)-α-amino-γ-butyrolactone HCl
Starting Material L-MethionineL-HomoserineL-(+)-α-amino-γ-butyrolactone hydrochloride
Number of Key Steps 4 (Methylation, Hydrolysis, Cyclization, Ring-opening)1 (Direct Bromination)1 (Ring-opening)
Overall Yield ~65-70% (estimated)Not explicitly reportedHigh (qualitatively)
Purity High (recrystallization)High (chromatography)High (filtration)
Enantiomeric Excess (ee) High (retention of stereochemistry)High (retention of stereochemistry)High (retention of stereochemistry)
Total Reaction Time > 30 hours~6 hours~9.5 hours
Key Reagents Methyl iodide, Sodium carbonate, H₂O₂, HCl, HBr/Acetic acidHBr/Acetic acidHBr/Acetic acid
Advantages Inexpensive starting material, "two-pot" optimization possible.[1]Shortest reaction time, simple one-step procedure.Direct conversion of a close precursor.
Disadvantages Multi-step process, longer overall time.Yield not well-documented in readily available literature.Starting material may be less common than L-methionine.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

G cluster_0 Route 1: From L-Methionine L-Methionine L-Methionine S-Methylmethionine S-Methylmethionine L-Methionine->S-Methylmethionine 1. CH3I Homoserine Lactone Homoserine Lactone S-Methylmethionine->Homoserine Lactone 2. Na2CO3, H2O, heat 3. H2O2, HCl Final Product1 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Homoserine Lactone->Final Product1 4. HBr, Acetic Acid

Caption: Synthesis of the target compound from L-Methionine.

G cluster_1 Route 2: From L-Homoserine L-Homoserine L-Homoserine Final Product2 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide L-Homoserine->Final Product2 HBr, Acetic Acid, 75°C

Caption: Direct synthesis from L-Homoserine.

G cluster_2 Route 3: From L-(+)-α-amino-γ-butyrolactone HCl Homoserine Lactone HCl L-(+)-α-amino-γ-butyrolactone hydrochloride Final Product3 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Homoserine Lactone HCl->Final Product3 HBr, Acetic Acid, 70°C

Caption: Ring-opening synthesis from the lactone hydrochloride.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below.

Route 1: From L-Methionine

This synthesis is a multi-step process that can be optimized into a "two-pot" reaction.[1] The initial steps convert L-methionine to L-(+)-α-amino-γ-butyrolactone hydrochloride, which is then used in the final step.

Step 1 & 2: Methylation and Hydrolysis

  • To a 1 L single-neck flask, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase.

  • Heat the mixture in an oil bath at 130°C and distill off methanol and water for 6 hours.

Step 3: Dehydration and Ring Closing

  • After cooling the reaction mixture from the previous step, add 200 mL of concentrated hydrochloric acid and 50 mL of water.

  • Stir to homogenize, then add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes.

  • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • Heat the colorless aqueous solution to reflux for 4 hours and then concentrate to a solid.

  • The solid is extracted with absolute ethanol in a Soxhlet extractor for 8 hours. The extract is concentrated to yield L-(+)-α-amino-γ-butyrolactone hydrochloride with a reported yield of 69.0%.[1]

Step 4: Bromo Ring Opening

  • Follow the protocol for Route 3.

Route 2: From L-Homoserine

This route provides a direct, one-step conversion.

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine to 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess acid.

  • The crude product can be purified by extraction with ethyl acetate and column chromatography.

Route 3: From L-(+)-α-amino-γ-butyrolactone hydrochloride

This is a direct ring-opening reaction of the lactone.

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of a 33.7% hydrogen bromide solution in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to 70°C and maintain for 9 hours.

  • Cool the reaction to room temperature with stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Dry the white solid powder under vacuum to a constant weight.[1]

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G Start Start Reaction Synthesis Reaction (Routes 1, 2, or 3) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, Optical Rotation) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General experimental workflow.

Conclusion

The choice of synthesis route for this compound will depend on the specific requirements of the researcher, including available starting materials, desired reaction time, and scale of the synthesis.

  • Route 1 (from L-Methionine) is advantageous when starting from a cheap and abundant amino acid, and when the multi-step nature and longer reaction time are not prohibitive. The possibility of a "two-pot" synthesis improves its practicality.[1]

  • Route 2 (from L-Homoserine) offers the most rapid synthesis, making it ideal for rapid, small-scale production, although the overall yield needs to be optimized and documented.

  • Route 3 (from L-(+)-α-amino-γ-butyrolactone hydrochloride) is a very direct and high-yielding approach, provided the starting lactone is readily available.

All three routes are expected to proceed with high retention of stereochemical integrity, yielding the desired (S)-enantiomer. The final product is typically a white crystalline powder. Purity of ≥97% is commercially available, suggesting that high purity can be achieved through standard purification techniques like recrystallization or chromatography.[2]

References

Validating the Neuroprotective Potential of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide against established neuroprotective agents, N-acetylcysteine (NAC) and Curcumin, in the context of in vitro cell culture models. Due to the limited direct experimental data on the neuroprotective properties of this compound, this document outlines the hypothesized effects based on its structural similarity to GABA analogs and presents a framework for its experimental validation.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of this compound (hypothesized), N-acetylcysteine (NAC), and Curcumin in cell culture models of neurotoxicity. The data for NAC and Curcumin are derived from published studies, while the entries for the target compound represent expected outcomes based on its potential mechanism of action as a GABA analog.

Table 1: Comparison of Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

CompoundCell LineGlutamate ConcentrationCompound Concentration% Increase in Cell ViabilityReference
This compound Primary Cortical NeuronsTo be determinedTo be determinedTo be determined-
N-acetylcysteine (NAC)Primary Hippocampal Neurons300 µM H₂O₂100 µmol/l~32%[1]
CurcuminHT225 mM10 µMData not available in %[2]

Table 2: Comparison of Anti-Apoptotic Effects

CompoundCell LineApoptotic StimulusCompound Concentration% Reduction in Caspase-3 ActivityReference
This compound SH-SY5YTo be determinedTo be determinedTo be determined-
N-acetylcysteine (NAC)Primary Hippocampal NeuronsH₂O₂100 µmol/lData not available in %[1]
CurcuminbEnd.3 and HT22 cellsOGD/RNot specifiedSignificant reduction[2]

Table 3: Comparison of Antioxidant Effects

CompoundCell LineOxidative StressorCompound Concentration% Reduction in Reactive Oxygen Species (ROS)Reference
This compound Neuro-2aTo be determinedTo be determinedTo be determined-
N-acetylcysteine (NAC)158N Oligodendrocytes500 µM H₂O₂500 µM~50%[3]
CurcuminHT22OGD/RNot specifiedSignificant reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of neuroprotective agents. Below are standard protocols for key experiments.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurodegenerative disease research.

    • HT22 (Mouse Hippocampal Neuronal): Particularly useful for studying glutamate-induced oxidative stress.[4]

    • Primary Cortical Neurons: Provide a more physiologically relevant model but require more complex preparation.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity:

    • Glutamate-Induced Excitotoxicity: Cells are exposed to a specific concentration of L-glutamic acid (e.g., 5 mM for HT22 cells) for a defined period (e.g., 24 hours).[4][5]

    • Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) or subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions.[1][2]

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The absorbance is read at 570 nm.

    • XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the procedure.[8]

  • Apoptosis Assays:

    • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[9][10]

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[11][12] The fluorescence intensity is proportional to the amount of ROS.

Visualizing the Path to Validation

The following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow, and a comparison of the neuroprotective pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., SH-SY5Y) pre_treatment Pre-treat cells with Test Compounds cell_culture->pre_treatment compound_prep Prepare Test Compounds (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, NAC, Curcumin compound_prep->pre_treatment induce_toxicity Induce Neurotoxicity (e.g., Glutamate) pre_treatment->induce_toxicity viability Cell Viability Assay (MTT/XTT) induce_toxicity->viability apoptosis Apoptosis Assay (Caspase-3) induce_toxicity->apoptosis ros Oxidative Stress Assay (ROS Measurement) induce_toxicity->ros

Experimental workflow for assessing neuroprotective effects.

gaba_pathway cluster_membrane Cell Membrane gaba_receptor GABA Receptor inhibition Inhibition of Neuronal Excitation gaba_receptor->inhibition compound (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (GABA Analog) compound->gaba_receptor Binds to excitotoxicity Reduced Excitotoxicity inhibition->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Hypothesized neuroprotective pathway of the target compound.

mechanism_comparison cluster_compounds Neuroprotective Agents cluster_mechanisms Primary Mechanisms of Action compound_a (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide mech_a GABA Receptor Agonism (Hypothesized) compound_a->mech_a compound_b N-acetylcysteine (NAC) mech_b Glutathione Precursor, Direct ROS Scavenging compound_b->mech_b compound_c Curcumin mech_c Anti-inflammatory, Antioxidant compound_c->mech_c outcome Neuroprotection mech_a->outcome mech_b->outcome mech_c->outcome

Comparison of neuroprotective mechanisms.

References

A Comparative Study of the Stereoisomers of 2-Amino-4-bromobutyric Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (S)- and (R)-stereoisomers of 2-Amino-4-bromobutyric acid. This compound, a halogenated derivative of the non-proteinogenic amino acid aminobutyric acid, is a valuable building block in medicinal chemistry. The presence of a chiral center at the alpha-carbon results in two enantiomers with distinct spatial arrangements, which can lead to significant differences in their biological activities. This guide synthesizes the available data on their synthesis, physicochemical properties, and known biological roles to provide a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of the stereoisomers of 2-Amino-4-bromobutyric acid hydrobromide are summarized in Table 1. While comprehensive data for the (R)-enantiomer is limited in publicly available literature, key differentiating properties such as optical rotation are presented alongside the well-characterized (S)-enantiomer.

Property(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide(R)-(-)-2-Amino-4-bromobutyric acid hydrobromideRacemic (±)-2-Amino-4-bromobutyric acid hydrobromide
CAS Number 15159-65-6[1][2][3][4]177472-34-376338-90-4
Molecular Formula C₄H₉Br₂NO₂[4][5]C₄H₉Br₂NO₂C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1][3][4]262.93 g/mol 262.93 g/mol
Appearance White crystalline powderWhite crystalline powder (presumed)White crystalline powder
Melting Point 189 °C (decomposes)[1]187-188 °C (decomposes)Not available
Optical Rotation [α]²⁰/D +16° (c = 1 in methanol)[1]Negative value expected
Solubility Soluble in water and methanolSoluble in water and methanol (presumed)Soluble in water and methanol

Enantioselective Synthesis

The stereoselective synthesis of each enantiomer is crucial for evaluating their individual biological activities. The most common strategies involve the use of chiral starting materials, such as L- or D-amino acids.

Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid

The (S)-enantiomer is commonly synthesized from the readily available and inexpensive L-methionine or L-homoserine.

Experimental Protocol: Synthesis from L-Methionine

This two-pot synthesis involves methylation, hydrolysis, cyclization, and subsequent ring-opening with hydrobromic acid.

  • Methylation and Hydrolysis:

    • In a 1 L single-necked flask, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

    • Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase.

    • Heat the mixture in an oil bath at 130 °C for 6 hours, distilling off methanol and water.

  • Cyclization to L-(+)-α-amino-γ-butyrolactone hydrochloride:

    • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water.

    • Add 17 mL of 30% hydrogen peroxide and stir at room temperature for 20 minutes.

    • Extract with ethyl acetate to remove residual iodine.

    • Concentrate the aqueous solution to a solid. Extract the solid with absolute ethanol using a Soxhlet extractor for 8 hours.

    • Concentrate the ethanol extract to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Bromo Ring Opening:

    • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.

    • Stir at room temperature for 30 minutes, then heat to 70 °C for 9 hours.

    • Cool the mixture to room temperature, filter the precipitate, and wash with diethyl ether.

    • Dry the solid under vacuum to obtain this compound.

Experimental Workflow for (S)-Enantiomer Synthesis

G cluster_0 Methylation & Hydrolysis cluster_1 Cyclization cluster_2 Ring Opening L_Met L-Methionine Step1_Product Intermediate L_Met->Step1_Product 1. MeI, H2O, MeOH 2. Na2CO3, Heat MeI Methyl Iodide Na2CO3 Sodium Carbonate Heat Heat (130°C) Butyrolactone L-(+)-α-amino-γ- butyrolactone HCl Step1_Product->Butyrolactone 1. HCl, H2O2 2. Concentration 3. Soxhlet Extraction HCl Conc. HCl H2O2 H2O2 Soxhlet Soxhlet Extraction (Ethanol) Final_Product (S)-(+)-2-Amino-4- bromobutyric acid HBr Butyrolactone->Final_Product HBr/AcOH, 70°C HBr_AcOH HBr in Acetic Acid Heat_70 Heat (70°C)

Caption: Synthesis workflow for (S)-(+)-2-Amino-4-bromobutyric acid.

Synthesis of (R)-(-)-2-Amino-4-bromobutyric acid

While specific literature detailing the synthesis of the (R)-enantiomer is scarce, it can be reasonably inferred that a similar synthetic pathway starting from D-methionine or D-homoserine would yield the corresponding (R)-enantiomer. The experimental protocol would mirror that of the (S)-enantiomer, with the key difference being the chirality of the starting material.

Inferred Experimental Workflow for (R)-Enantiomer Synthesis

G cluster_0 Methylation & Hydrolysis cluster_1 Cyclization cluster_2 Ring Opening D_Met D-Methionine Step1_Product Intermediate D_Met->Step1_Product 1. MeI, H2O, MeOH 2. Na2CO3, Heat MeI Methyl Iodide Na2CO3 Sodium Carbonate Heat Heat (130°C) Butyrolactone D-(-)-α-amino-γ- butyrolactone HCl Step1_Product->Butyrolactone 1. HCl, H2O2 2. Concentration 3. Soxhlet Extraction HCl Conc. HCl H2O2 H2O2 Soxhlet Soxhlet Extraction (Ethanol) Final_Product (R)-(-)-2-Amino-4- bromobutyric acid HBr Butyrolactone->Final_Product HBr/AcOH, 70°C HBr_AcOH HBr in Acetic Acid Heat_70 Heat (70°C)

Caption: Inferred synthesis workflow for the (R)-enantiomer.

Comparative Biological Activity

Known Biological Activity of (S)-(+)-2-Amino-4-bromobutyric acid

The (S)-enantiomer is recognized for its role as:

  • A key intermediate in the synthesis of S-adenosyl-L-methionine (SAM): SAM is a crucial methyl donor in numerous biological pathways.

  • A GABA analogue: Due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), the (S)-enantiomer has been investigated for its potential to modulate GABAergic neurotransmission.[1]

  • A precursor for GABA transaminase (GABA-T) inhibitors: Inhibition of GABA-T, the enzyme responsible for GABA degradation, leads to increased GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders.[1]

Theoretical Comparison of Enantiomer Activity

Stereochemistry is a critical determinant of the pharmacological activity of GABA analogues. The specific three-dimensional arrangement of functional groups dictates the molecule's ability to bind to and interact with its biological targets, such as receptors and enzymes.

  • Receptor and Transporter Interaction: It is highly probable that the (R) and (S) enantiomers of 2-Amino-4-bromobutyric acid exhibit different affinities for GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs). For many chiral GABA analogues, one enantiomer typically displays significantly higher potency as an agonist or antagonist, while the other is often much less active or inactive.[6] It is plausible that one enantiomer of 2-Amino-4-bromobutyric acid acts as a more potent modulator of the GABAergic system.

  • Enzyme Inhibition: In the context of GABA-T inhibition, the stereochemistry of the inhibitor is crucial for its interaction with the enzyme's active site. It is likely that one enantiomer of 2-Amino-4-bromobutyric acid is a more potent inhibitor of GABA-T than the other.

Conceptual Model of Stereoselective Interaction

G cluster_0 Biological Target (e.g., GABA Receptor) cluster_1 (S)-Enantiomer cluster_2 (R)-Enantiomer receptor Active Site S_enantiomer (S) S_enantiomer->receptor High Affinity Binding (Biological Effect) R_enantiomer (R) R_enantiomer->receptor Low/No Affinity Binding (Reduced/No Effect)

Caption: Differential binding of stereoisomers to a biological target.

Conclusion

The stereoisomers of 2-Amino-4-bromobutyric acid represent distinct chemical entities with unique physicochemical properties and, putatively, different biological activities. The (S)-enantiomer is a well-established intermediate in the synthesis of S-adenosyl-L-methionine and shows potential as a modulator of the GABAergic system. While direct experimental data comparing the biological activities of the (R) and (S) enantiomers is currently lacking, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different potencies and potentially different pharmacological profiles. Further research directly comparing the two enantiomers is warranted to fully elucidate their therapeutic potential and guide the development of new drugs targeting the GABAergic system and other biological pathways.

References

Assessing the Off-Target Effects of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of novel compounds targeting the central nervous system.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable precursor for developing GABA receptor ligands and inhibitors of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA.[1][2] This guide provides a comparative assessment of this compound, focusing on its role as a synthetic intermediate and comparing the off-target profiles of established GABA-modulating drugs that can be conceptually derived from it.

While direct experimental data on the on-target and off-target effects of this compound itself is limited, its utility lies in the generation of novel molecules. Therefore, understanding the potential for off-target effects in its derivatives is crucial for drug development professionals. This guide will delve into the experimental protocols necessary for such assessments and compare the known off-target effects of related, well-characterized compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its use in chemical synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[3]
Molecular Weight 262.93 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 189 °C (decomposes)
Solubility Soluble in water and various organic solvents[1]
Optical Activity [α]20/D +16° (c = 1 in methanol)
CAS Number 15159-65-6

Role in Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive compounds, including S-adenosyl-L-methionine (SAM) and unnatural amino acids.[4] Its reactive bromine atom allows for the introduction of diverse functional groups, making it a valuable tool for creating libraries of compounds for screening.[5] For instance, it can be used to synthesize conformationally restricted GABA analogs, which can exhibit enhanced affinity and selectivity for GABA receptor subtypes.[1]

Synthesis_Pathway S_2_Amino_4_bromo (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide Nucleophilic_Substitution Nucleophilic Substitution (e.g., with cyclic or aromatic groups) S_2_Amino_4_bromo->Nucleophilic_Substitution Reactant GABA_Analogs Conformationally Restricted GABA Analogs Nucleophilic_Substitution->GABA_Analogs Product Biological_Screening Biological Screening (On-target and Off-target) GABA_Analogs->Biological_Screening

Synthetic utility of the topic compound.

Comparative Analysis of Off-Target Effects

To understand the potential off-target liabilities of molecules derived from this compound, it is instructive to examine the off-target profiles of well-established GABAergic drugs. The following table compares the known off-target effects of Vigabatrin and Gabaculine (GABA-AT inhibitors) and Phenibut (a GABA analog).

CompoundPrimary Target(s)Known Off-Target Effects / ToxicitiesReference
Vigabatrin GABA aminotransferase (irreversible inhibitor)Permanent vision loss (visual field defects) , MRI abnormalities in infants, somnolence, fatigue, dizziness, weight gain, potential for suicidal thoughts or behaviors.[6][7][8][9][10]
Gabaculine GABA aminotransferase (irreversible inhibitor), GABA reuptake inhibitorHighly toxic , neurotoxic. Considered too toxic for therapeutic use but used as a research tool. Can inhibit other aminotransferases like alanine transaminase (ALA-T) and aspartate transaminase (ASP-T).[11][12][13]
Phenibut GABA-B receptor agonist; at higher doses, also a GABA-A receptor agonistHigh potential for dependence and withdrawal symptoms (anxiety, agitation, insomnia, hallucinations), sedation, cognitive deficits, potential for abuse.[14][15][16][17]

Experimental Protocols for Assessing On- and Off-Target Effects

For researchers synthesizing novel compounds from this compound, a thorough assessment of both on-target and off-target activities is essential. Below are detailed methodologies for key experiments.

GABA Aminotransferase (GABA-AT) Activity Assay

This assay determines the inhibitory potential of a test compound against GABA-AT.

Principle: The activity of GABA-AT is measured by quantifying the amount of glutamate produced from the transamination of GABA and α-ketoglutarate.

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified or recombinant GABA-AT in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.6).

    • Prepare solutions of GABA and α-ketoglutarate.

  • Incubation:

    • In a 96-well plate, add the GABA-AT enzyme solution to wells containing various concentrations of the test compound or vehicle control.

    • Initiate the reaction by adding the GABA and α-ketoglutarate substrates.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding acetic acid).

    • The amount of glutamate produced can be measured using a coupled enzyme assay, for example, with glutamate dehydrogenase, which leads to the reduction of a chromogenic or fluorogenic substrate that can be quantified using a plate reader.

  • Data Analysis:

    • Calculate the percentage of GABA-AT inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

GABA_AT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme GABA-AT Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrates GABA + α-Ketoglutarate Substrates->Incubation Test_Compound Test Compound (various concentrations) Test_Compound->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Glutamate Measure Glutamate (e.g., coupled enzyme assay) Stop_Reaction->Measure_Glutamate Calculate_IC50 Calculate IC50 Measure_Glutamate->Calculate_IC50

Workflow for GABA-AT activity assay.
GABA-A Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the GABA-A receptor.

Principle: The assay quantifies the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane preparation in the binding buffer.

  • Binding Reaction:

    • In test tubes or a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]muscimol), and varying concentrations of the test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GABA).

    • Incubate at 4°C to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Quantification cluster_analysis Analysis Membranes Brain Membranes (with GABA-A receptors) Incubate Incubate at 4°C Membranes->Incubate Radioligand Radioligand (e.g., [³H]muscimol) Radioligand->Incubate Test_Compound Test Compound (various concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate_Ki Calculate Ki Count->Calculate_Ki

Workflow for GABA-A receptor binding.
Off-Target Screening

To identify potential off-target interactions, broad screening panels are employed.

Principle: The test compound is screened at a fixed concentration against a large panel of receptors, ion channels, enzymes, and transporters to identify any significant interactions.

Methodology:

  • Panel Selection: Choose a commercially available off-target screening panel (e.g., from Eurofins Discovery, WuXi AppTec). These panels typically include a wide range of targets known to be associated with adverse drug reactions.

  • Assay Formats: The assays are usually high-throughput binding or functional assays.

  • Data Interpretation: The results are typically reported as the percentage of inhibition or activation at a given concentration. Significant "hits" (e.g., >50% inhibition) warrant further investigation with full dose-response curves to determine IC50 or EC50 values.

Off_Target_Screening Test_Compound_Single Test Compound (fixed concentration) Screening_Panel Broad Screening Panel (Receptors, Ion Channels, Enzymes, etc.) Test_Compound_Single->Screening_Panel Identify_Hits Identify Significant Interactions (>50% inhibition) Screening_Panel->Identify_Hits Follow_Up Follow-up with Dose-Response Studies Identify_Hits->Follow_Up

References

Reproducibility of published synthesis methods for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

For researchers, scientists, and drug development professionals, the reliable synthesis of chiral building blocks is paramount. This guide provides a comparative analysis of published methods for the synthesis of this compound, a key intermediate in the preparation of various pharmaceutical compounds, including S-adenosyl-L-methionine (SAM) analogues.[1] The reproducibility of a synthetic method is critical for its practical application, and this document aims to provide an objective overview of the available routes to facilitate an informed choice of methodology.

Comparison of Synthetic Methods

The primary synthetic routes to this compound start from readily available chiral precursors such as L-methionine, L-homoserine, or their derivatives.[2] Below is a summary of the quantitative data associated with the most common methods.

Starting MaterialKey IntermediatesReagentsReaction TimeTemperatureYieldPurity
L-MethionineL-(+)-α-amino-γ-butyrolactone hydrochloride1. Methyl iodide, Sodium carbonate 2. 33.7% HBr in Acetic Acid1. 24h (methylation) + 6h (hydrolysis/cyclization) 2. 9.5h1. RT then 130°C 2. RT then 70°C69.0% (from L-(+)-α-amino-γ-butyrolactone hydrochloride)Not explicitly stated, requires purification
L-Homoserine-33% HBr in Acetic Acid6h75°CNot explicitly statedRequires chromatographic purification
L-(+)-α-amino-γ-butyrolactone hydrobromide-HBr gas in Glacial Acetic Acid3h for dissolution, then overnightAmbientCrude yield: 5.2g from 3.64g starting material (quantitative crude)Crude product, requires further purification

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. The following protocols are based on published procedures.

Method 1: From L-Methionine[1][2]

This two-pot synthesis involves the initial conversion of L-methionine to L-(+)-α-amino-γ-butyrolactone hydrochloride, followed by ring-opening and bromination.

Step 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride

  • In a 1 L single-neck flask, a mixture of 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide is stirred at room temperature for 24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the methyl iodide phase is separated.

  • To the aqueous phase, 17.7 g (0.167 mol) of sodium carbonate is added.

  • The mixture is heated in an oil bath at 130°C, and methanol and water are distilled off over 6 hours.

  • The resulting solid is further processed to isolate L-(+)-α-amino-γ-butyrolactone hydrochloride.

Step 2: Synthesis of this compound

  • In a 500 mL pressure bottle, 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride is added to 105 mL of a 33.7% hydrogen bromide solution in acetic acid.[1][2]

  • The mixture is stirred at room temperature for 30 minutes.

  • The temperature is then raised to 70°C and maintained for 9 hours.[1][2]

  • The reaction mixture is cooled to room temperature with stirring, leading to the precipitation of the product.

  • The precipitate is filtered and washed with diethyl ether.

  • The resulting white solid is dried under vacuum to yield the final product with a reported yield of 69.0%.[1]

Method 2: From L-Homoserine[1][2]

This method is a more direct route involving the reaction of L-homoserine with hydrobromic acid.

  • In a 100 mL sealed tube, 1.19 g (10 mmol) of L-homoserine is weighed.

  • 16 mL of a 33% hydrogen bromide solution in acetic acid is added.

  • The mixture is heated in an oil bath at 75°C for 6 hours.

  • After cooling to room temperature, the excess acid is removed under reduced pressure to obtain the crude product.

  • The crude product is purified by extraction with ethyl acetate and subsequent column chromatography.

Method 3: From L-(+)-α-amino-γ-butyrolactone hydrobromide[3]

This procedure utilizes gaseous hydrogen bromide for the ring-opening reaction.

  • To a 500 mL three-necked flask equipped with a gas bubbler, drying tube, and magnetic stirrer, 3.64 g (20.0 mmol) of 2-aminobutyrolactone hydrobromide and 182 mL of glacial acetic acid are added.

  • Hydrogen bromide gas is vigorously bubbled through the suspension with stirring at ambient temperature.

  • After approximately three hours, all the starting material dissolves, and the addition of HBr is stopped.

  • The reaction mixture is stirred overnight at ambient temperature.

  • The solvent is removed under reduced pressure to yield the crude product as a white solid (5.2 g).

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic pathways.

G cluster_0 Method 1: From L-Methionine A L-Methionine B Methylation & Hydrolysis/ Cyclization A->B MeI, Na2CO3 C L-(+)-α-amino-γ-butyrolactone hydrochloride B->C D Ring-opening & Bromination C->D HBr in Acetic Acid E (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide D->E

Caption: Workflow for the synthesis from L-Methionine.

G cluster_1 Method 2: From L-Homoserine F L-Homoserine G Direct Bromination F->G HBr in Acetic Acid H (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide G->H

Caption: Workflow for the synthesis from L-Homoserine.

G cluster_2 Method 3: From L-(+)-α-amino-γ-butyrolactone hydrobromide I L-(+)-α-amino-γ-butyrolactone hydrobromide J Ring-opening with HBr gas I->J HBr (gas) in Acetic Acid K (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (crude) J->K

Caption: Workflow for the synthesis from the lactone intermediate.

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the availability of starting materials, desired scale, and equipment. The method starting from L-methionine is well-detailed with a reported yield for the final step, but it involves multiple transformations. The route from L-homoserine is more direct but lacks a reported yield in the cited literature and requires chromatographic purification. The use of gaseous HBr offers a high crude yield, but the handling of gaseous reagents may pose a challenge in some laboratory settings. For reproducibility, careful control of reaction conditions, particularly temperature and reaction time, is essential. The provided protocols and data serve as a guide for selecting and optimizing a suitable synthetic strategy.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS Number: 15159-65-6), ensuring compliance and laboratory safety.

This compound is a combustible solid that is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks and protect the environment.

Key Safety and Disposal Information

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (eyeshields/goggles), and a dust mask (type N95, US).
Waste Classification Hazardous Waste.[3][4][3][4]
Waste Container Labeling "Hazardous Waste" specifying "Halogenated Organic Waste".[3][3]
Storage of Waste Store in a cool, dry, well-ventilated area in a tightly sealed, chemically resistant container.[1][3][1][3]
Incompatible Materials for Storage Segregate from alkalis, reducing agents, and combustible materials.[3][3]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste in a designated, properly labeled hazardous waste container.[3]

    • Contaminated lab supplies such as filter paper, gloves, and silica gel must also be collected in this container.[3]

  • Aqueous Waste:

    • Aqueous solutions containing this compound should be collected separately in a designated container for halogenated organic aqueous waste.[3] Do not discharge into sewers.[1]

2. Spill Management:

In the event of a minor spill:

  • Alert personnel in the immediate vicinity.[3]

  • If the material is flammable, extinguish all ignition sources.[3]

  • Small spills can be treated with sodium thiosulfate before absorption.[3]

  • Carefully absorb the material with an inert absorbent like sand or diatomite.[1]

  • Collect the absorbed material into a labeled hazardous waste container for disposal.[1][3]

3. Final Disposal:

  • All waste, including contaminated materials and spill cleanup debris, must be disposed of in accordance with local, regional, national, and international regulations.[1][4]

  • Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Solutions containing the compound) waste_type->aqueous_waste Aqueous spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_aqueous Collect in Labeled 'Halogenated Organic Aqueous Waste' Container aqueous_waste->collect_aqueous treat_spill Treat Minor Spill (e.g., with Sodium Thiosulfate) & Absorb spill->treat_spill store_waste Store Waste Container in a Cool, Dry, Ventilated Area collect_solid->store_waste collect_aqueous->store_waste treat_spill->collect_solid professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS No: 15159-65-6). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and/or Face ShieldMust be worn to protect against splashes and dust. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Butyl gloves offer broad protection against a variety of chemicals. Always inspect gloves for degradation or punctures before use.[1][2][5][6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.[7]
Respiratory Protection N95 Dust Mask or equivalentUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling the powder outside of a fume hood.[2][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][8] The designated storage area should be a corrosives area.[8]

Handling and Experimental Procedures
  • Engineering Controls: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Weighing and Transfer: When weighing and transferring the material, use techniques that minimize dust generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Spill Response Plan

Immediate and appropriate action is critical in the event of a spill.

Minor Spill (Contained within a fume hood and less than 5 grams)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in the table above.

  • Containment: Prevent the spread of the powder.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like sand, diatomite, or vermiculite.[1][10] Do not use combustible materials like paper towels for initial absorption.[2]

    • Carefully scoop the mixture into a designated, labeled hazardous waste container.[1][3] Avoid creating dust.[1][3]

    • Wipe the spill area with a wet paper towel or spill pad to decontaminate the surface.[1][3]

    • Place all contaminated cleaning materials into the hazardous waste container.[1][3]

  • Decontamination: Decontaminate any tools used during cleanup.

Major Spill (Outside of a fume hood or greater than 5 grams)

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory door to contain the spill.

  • Emergency Call: Contact your institution's emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[2]

Disposal Plan
  • Waste Categorization: All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect the compound and any contaminated solids (e.g., gloves, absorbent material, filter paper) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][11]

    • Aqueous Waste: Aqueous solutions containing this compound should also be collected as hazardous waste.[2]

  • Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1]

Emergency Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess IsMajor Is Spill Major or Uncontrollable? Assess->IsMajor Evacuate Evacuate Area & Alert Others IsMajor->Evacuate Yes MinorSpill Minor Spill Procedure IsMajor->MinorSpill No CallEmergency Call Emergency Response Evacuate->CallEmergency DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.